molecular formula C9H6BrN3O B1405072 3-Bromo-4-(1h-1,2,4-triazol-1-yl)benzaldehyde CAS No. 1007317-53-4

3-Bromo-4-(1h-1,2,4-triazol-1-yl)benzaldehyde

Cat. No.: B1405072
CAS No.: 1007317-53-4
M. Wt: 252.07 g/mol
InChI Key: URUYOXZYCRXEJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-4-(1H-1,2,4-triazol-1-yl)benzaldehyde is a versatile chemical building block designed for research applications, particularly in medicinal chemistry. This compound features a benzaldehyde core functionalized with both a bromo substituent and a 1H-1,2,4-triazole ring, making it a valuable scaffold for constructing more complex molecules via cross-coupling reactions and nucleophilic additions . The 1,2,4-triazole ring is a privileged pharmacophore in drug discovery, notably found in FDA-approved breast cancer therapeutics like letrozole and anastrozole . Recent research highlights the use of similar 3-bromo-1H-1,2,4-triazole derivatives as key starting materials in developing novel di-arylated triazole compounds with demonstrated anticancer activity and metabolic stability . The aldehyde group offers a handle for further derivatization through condensation or reduction reactions, while the bromine atom enables metal-catalyzed cross-couplings, such as Suzuki-Miyaura reactions, to create diverse chemical libraries for biological screening . This product is intended for use as a synthetic intermediate in organic chemistry and drug discovery research. 3-Bromo-4-(1H-1,2,4-triazol-1-yl)benzaldehyde is For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

3-bromo-4-(1,2,4-triazol-1-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrN3O/c10-8-3-7(4-14)1-2-9(8)13-6-11-5-12-13/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URUYOXZYCRXEJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=O)Br)N2C=NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Solubility profile of 3-Bromo-4-(1h-1,2,4-triazol-1-yl)benzaldehyde in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility Profile of 3-Bromo-4-(1h-1,2,4-triazol-1-yl)benzaldehyde in Organic Solvents

This guide provides a comprehensive technical overview of the principles and practices for determining the solubility profile of 3-Bromo-4-(1h-1,2,4-triazol-1-yl)benzaldehyde. It is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the solubility characteristics of this compound for applications in medicinal chemistry, process development, and formulation science.

Introduction: The Critical Role of Solubility

3-Bromo-4-(1h-1,2,4-triazol-1-yl)benzaldehyde is a heterocyclic compound with potential applications in pharmaceutical and materials science. A comprehensive understanding of its solubility in various organic solvents is paramount for its successful application. Solubility dictates crucial parameters such as reaction kinetics, purification strategies (e.g., crystallization), and bioavailability in drug development.[1] This guide will delve into the theoretical underpinnings of solubility, provide a framework for predicting the solubility of the title compound, and offer detailed experimental protocols for its empirical determination.

Theoretical Framework for Predicting Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another.[2][3][4] The key factors influencing the solubility of 3-Bromo-4-(1h-1,2,4-triazol-1-yl)benzaldehyde are its molecular structure, polarity, and hydrogen bonding capabilities, as well as the corresponding properties of the organic solvent.

Molecular Structure Analysis of 3-Bromo-4-(1h-1,2,4-triazol-1-yl)benzaldehyde

To predict the solubility of 3-Bromo-4-(1h-1,2,4-triazol-1-yl)benzaldehyde, a thorough analysis of its structural features is essential. The molecule comprises a substituted benzaldehyde core, which includes:

  • A Phenyl Ring: A nonpolar, hydrophobic component.

  • A Bromo Substituent: This halogen atom increases the molecular weight and can participate in halogen bonding, a weaker form of non-covalent interaction.[5]

  • An Aldehyde Group (-CHO): A polar functional group capable of acting as a hydrogen bond acceptor.

  • A 1,2,4-Triazole Ring: A heterocyclic moiety containing three nitrogen atoms. This ring system is polar and can act as both a hydrogen bond donor (the N-H proton) and acceptor (the lone pairs on the other nitrogen atoms).[6]

The presence of both nonpolar (phenyl ring) and highly polar (triazole ring, aldehyde) functionalities suggests that 3-Bromo-4-(1h-1,2,4-triazol-1-yl)benzaldehyde will exhibit a nuanced solubility profile, with appreciable solubility in a range of solvents.

The Role of Solvent Polarity

The polarity of a solvent is a critical determinant of its ability to dissolve a given solute.[7][8] Solvents can be broadly classified as polar protic, polar aprotic, and nonpolar.

  • Polar Protic Solvents: (e.g., methanol, ethanol) possess a hydrogen atom bonded to an electronegative atom and can act as both hydrogen bond donors and acceptors. These are likely to be effective solvents for 3-Bromo-4-(1h-1,2,4-triazol-1-yl)benzaldehyde due to their ability to engage in hydrogen bonding with the triazole and aldehyde moieties.

  • Polar Aprotic Solvents: (e.g., acetone, dimethyl sulfoxide) have a large dipole moment but lack an O-H or N-H bond. They can act as hydrogen bond acceptors. These solvents are also expected to be good candidates for dissolving the title compound.

  • Nonpolar Solvents: (e.g., hexane, toluene) have low dielectric constants and are not capable of significant hydrogen bonding. The solubility of the highly polar 3-Bromo-4-(1h-1,2,4-triazol-1-yl)benzaldehyde is expected to be limited in these solvents.

The following table provides the polarity index of a selection of common organic solvents for reference.

SolventPolarity Index (P')
Hexane0.1
Toluene2.4
Diethyl Ether2.8
Dichloromethane3.1
Tetrahydrofuran4.0
Ethyl Acetate4.4
Acetone5.1
Methanol5.1
Acetonitrile5.8
Dimethyl Sulfoxide (DMSO)7.2
Water10.2
Data sourced from various online compilations.[9][10]
The Influence of Temperature

For most solid solutes, solubility increases with increasing temperature.[11][12][13] This is because the dissolution process is often endothermic, meaning it requires energy to overcome the lattice energy of the solid and the intermolecular forces within the solvent. The extent of this temperature dependence varies between different solute-solvent systems.[14][15] When determining the solubility profile, it is therefore crucial to specify the temperature at which the measurements were taken.

Experimental Determination of Solubility

The most reliable method for determining the solubility of a compound is through empirical measurement.[16] The equilibrium solubility or thermodynamic solubility is the maximum concentration of a substance that can dissolve in a solvent at a given temperature to form a saturated solution.[17] The shake-flask method is a widely accepted technique for determining equilibrium solubility.[18]

Equilibrium Solubility Determination via the Shake-Flask Method

This protocol outlines the steps for determining the equilibrium solubility of 3-Bromo-4-(1h-1,2,4-triazol-1-yl)benzaldehyde in a selected organic solvent.

Materials and Equipment:

  • 3-Bromo-4-(1h-1,2,4-triazol-1-yl)benzaldehyde (solid)

  • Selected organic solvents (analytical grade)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Analytical balance

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Step-by-Step Protocol:

  • Preparation of a Saturated Solution:

    • Add an excess amount of 3-Bromo-4-(1h-1,2,4-triazol-1-yl)benzaldehyde to a vial containing a known volume of the selected solvent. The excess solid is crucial to ensure that the solution reaches saturation.

  • Equilibration:

    • Seal the vials and place them in an orbital shaker or on a magnetic stirrer at a constant, controlled temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period to allow the system to reach equilibrium. This can range from 24 to 72 hours. It is advisable to determine the equilibration time by taking samples at different time points (e.g., 24, 48, and 72 hours) and analyzing the concentration until it remains constant.[18]

  • Phase Separation:

    • Once equilibrium is reached, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.

  • Quantification:

    • Dilute the filtered sample with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.

    • Analyze the concentration of 3-Bromo-4-(1h-1,2,4-triazol-1-yl)benzaldehyde in the diluted sample using a validated HPLC or UV-Vis spectrophotometric method.

    • Prepare a calibration curve using standard solutions of known concentrations to accurately determine the concentration of the analyte in the sample.

  • Data Analysis:

    • Calculate the solubility of the compound in the solvent, typically expressed in mg/mL or mol/L, taking into account the dilution factor.

    • Repeat the experiment at least in triplicate to ensure the reproducibility of the results.

Diagram of the Shake-Flask Solubility Determination Workflow

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_separate Phase Separation cluster_quantify Quantification cluster_analyze Data Analysis A Add excess solid to a known volume of solvent B Agitate at constant temperature (24-72h) A->B C Allow excess solid to settle B->C D Withdraw and filter supernatant C->D E Dilute filtered sample D->E F Analyze concentration (HPLC/UV-Vis) E->F G Calculate solubility F->G

Caption: Workflow for equilibrium solubility determination.

Predicted Solubility Profile and Discussion

Based on the structural analysis, the following solubility profile for 3-Bromo-4-(1h-1,2,4-triazol-1-yl)benzaldehyde can be predicted:

  • High Solubility: Expected in polar aprotic solvents like DMSO and DMF, and in polar protic solvents like methanol and ethanol. These solvents can effectively solvate the polar triazole and aldehyde functionalities.

  • Moderate Solubility: Expected in solvents of intermediate polarity such as acetone, ethyl acetate, and dichloromethane.

  • Low Solubility: Expected in nonpolar solvents like hexane, cyclohexane, and toluene, where the energy required to break the crystal lattice of the polar solute is not compensated by favorable solute-solvent interactions.

Diagram of Key Solvent-Solute Interactions

G cluster_solute 3-Bromo-4-(1h-1,2,4-triazol-1-yl)benzaldehyde cluster_solvent Organic Solvent Solute Molecule Triazole Triazole Ring (H-bond donor/acceptor) Aldehyde Aldehyde Group (H-bond acceptor) Phenyl Phenyl Ring (Nonpolar) Solvent Solvent Molecule Triazole->Solvent H-Bonding Aldehyde->Solvent H-Bonding Phenyl->Solvent van der Waals

Caption: Predicted solvent-solute interactions.

Conclusion and Future Directions

This guide has provided a comprehensive framework for understanding and determining the solubility profile of 3-Bromo-4-(1h-1,2,4-triazol-1-yl)benzaldehyde in organic solvents. By combining theoretical predictions with rigorous experimental determination using the shake-flask method, researchers can obtain the critical data needed for the effective utilization of this compound. Future work should focus on generating a comprehensive dataset of solubility in a wide range of solvents at various temperatures. This will enable the development of predictive models and facilitate the rational design of processes involving this promising molecule.

References

  • Fiveable. (2025, September 15). Like Dissolves Like Definition - Inorganic Chemistry I Key Term.
  • The Fountain Magazine. (2016, January 15). Like Dissolves Like.
  • Wikipedia. (n.d.). Solubility equilibrium.
  • American Chemical Society. (2010, May 4). On the Effect of Temperature on Aqueous Solubility of Organic Solids.
  • Chemistry LibreTexts. (n.d.). 13.4 Effects of Temperature and Pressure on Solubility.
  • RMIT University. (n.d.). Solubility - Learning Lab.
  • Oreate AI Blog. (2025, December 30). Understanding 'Like Dissolves Like': The Chemistry Behind Solubility.
  • Biorelevant.com. (n.d.). Describes equilibrium solubility of a drug substance.
  • Chemistry LibreTexts. (2024, August 31). 2.6.1: Like Dissolves Like.
  • ResearchGate. (2013, November 12). Can anyone tell me how to perform equilibrium solubility studies step by step practically?.
  • Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • ResearchGate. (2016, March 4). (PDF) Polarity Index.
  • Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • Chemistry LibreTexts. (2022, July 4). 13.4: Effects of Temperature and Pressure on Solubility.
  • Chinese Pharmaceutical Journal. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments.
  • ACS Publications. (2010, May 4). On the Effect of Temperature on Aqueous Solubility of Organic Solids.
  • ResearchGate. (n.d.). On the Effect of Temperature on Aqueous Solubility of Organic Solids.
  • PubMed. (n.d.). Partitioning of solutes in different solvent systems: the contribution of hydrogen-bonding capacity and polarity.
  • Burdick & Jackson. (n.d.). Polarity Index.
  • Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds | PDF | Solution.
  • Scribd. (n.d.). Solvent Polarity Table | PDF.
  • Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • University of Rochester. (n.d.). Solvents and Polarity.
  • Unknown. (2023, August 31). Solubility of Organic Compounds.
  • Unknown. (n.d.). Polarity of Solvents.
  • Chemistry LibreTexts. (2022, September 30). 3.1: Physical properties of organic compounds.
  • RSC Publishing. (2017, June 1). Hydrogen bonding vs. halogen bonding: the solvent decides.
  • NIH. (2019, July 9). Stepwise dissolution and composition determination of samples of multiple crystals using a dissolution medium containing aqueous alcohol and fluorocarbon phases - PMC.
  • Chemphyschem. (n.d.). Measuring the relative hydrogen-bonding strengths of alcohols in aprotic organic solvents.
  • Cheméo. (n.d.). 3-Bromo-4-methoxybenzaldehyde.
  • Unknown. (n.d.). Re-crystallization experiments A crystallization protocol was developed based on Fel solubility data. The selected solvents were.
  • Wikipedia. (n.d.). Hydrogen bond.
  • ACS Publications. (2023, February 7). Impact of Crystal Nuclei on Dissolution of Amorphous Drugs | Molecular Pharmaceutics.
  • ACS Publications. (2024, May 28). Analysis of the Dissolution Behavior of Theophylline and Its Cocrystal Using ATR-FTIR Spectroscopic Imaging | Molecular Pharmaceutics.
  • ResearchGate. (2022, May 12). (PDF) Combination of co-crystal and nanocrystal techniques to improve the solubility and dissolution rate of poorly soluble drugs.
  • Sigma-Aldrich. (n.d.). 3-Bromo-1H-1,2,4-triazole | 7343-33-1.
  • Smolecule. (2024, August 10). 3-Bromo-4-(2-methyl-1H-imidazol-1-yl)benzaldehyde.
  • Google Patents. (n.d.). WO2010086877A2 - Process for the preparation of 3-bromo - 4 - fluorobenzaldehyde.
  • Chemchart. (n.d.). 3-BROMO-1-METHYL-1H-1,2,4-TRIAZOLE (56616-91-2).
  • Wikipedia. (n.d.). 3-Bromobenzaldehyde.
  • Sigma-Aldrich. (n.d.). 3-Bromo-4-(1H-imidazol-1-yl)benzaldehyde.

Sources

3-Bromo-4-(1h-1,2,4-triazol-1-yl)benzaldehyde CAS number and MSDS data

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 3-Bromo-4-(1H-1,2,4-triazol-1-yl)benzaldehyde

This guide provides a comprehensive technical overview of 3-Bromo-4-(1H-1,2,4-triazol-1-yl)benzaldehyde, a heterocyclic aromatic compound of significant interest to researchers in medicinal chemistry and drug development. This document delves into its chemical identity, proposed synthesis, predicted analytical data, and critical safety information, contextualized within its potential applications as a synthetic intermediate.

Compound Identification and Overview

  • Molecular Formula: C₉H₆BrN₃O

  • Molecular Weight: 252.07 g/mol

  • IUPAC Name: 3-bromo-4-(1H-1,2,4-triazol-1-yl)benzaldehyde

Caption: Chemical structure of 3-Bromo-4-(1H-1,2,4-triazol-1-yl)benzaldehyde.

Physicochemical Properties

Specific experimental data for this compound is not widely published. The properties below are based on the characteristics of similar aromatic aldehydes and triazole-containing molecules.

PropertyValueSource/Rationale
Appearance Predicted to be an off-white to yellow solid.Based on analogous compounds like 4-bromobenzaldehyde and other substituted benzaldehydes.
Melting Point Not determined. Expected to be >100 °C.Aromatic solids with similar complexity and molecular weight typically have melting points in this range.
Solubility Predicted to be soluble in polar organic solvents (DMF, DMSO, Methanol) and poorly soluble in water.Common solubility profile for functionalized aromatic compounds.
Stability The product is expected to be chemically stable under standard ambient conditions (room temperature).General stability observed for similar aldehyde and triazole structures.

Synthesis and Purification Protocol

The synthesis of 3-Bromo-4-(1H-1,2,4-triazol-1-yl)benzaldehyde can be achieved via a nucleophilic aromatic substitution (SₙAr) reaction. This strategy utilizes the commercially available 3-bromo-4-fluorobenzaldehyde as the starting material. The fluorine atom is an excellent leaving group in SₙAr reactions, activated by the electron-withdrawing aldehyde group.

Causality of Reagent Selection
  • 3-Bromo-4-fluorobenzaldehyde: The electrophilic substrate. The fluorine atom at the C4 position is activated towards nucleophilic attack by the aldehyde group para to it.[1]

  • 1H-1,2,4-Triazole: The nucleophile.

  • Potassium Carbonate (K₂CO₃): A mild inorganic base. Its role is to deprotonate the 1H-1,2,4-triazole (pKa ≈ 10.26) to form the more nucleophilic triazolide anion. This is crucial for the reaction to proceed efficiently.

  • N,N-Dimethylformamide (DMF): A polar aprotic solvent. It is ideal for SₙAr reactions as it can solvate the potassium cation and the triazolide anion, increasing the nucleophile's reactivity, and it has a high boiling point allowing for elevated reaction temperatures.[2]

Step-by-Step Synthesis Protocol[4]
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-bromo-4-fluorobenzaldehyde (1.0 eq) and 1H-1,2,4-triazole (1.0 eq).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to dissolve the reactants (approx. 5-10 mL per gram of starting aldehyde).

  • Base Addition: Add potassium carbonate (K₂CO₃, 1.2 eq) to the stirred solution in portions over 15 minutes.

  • Reaction: Heat the reaction mixture to 110-120 °C and stir for 10-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Remove the inorganic solids (potassium carbonate and potassium fluoride byproduct) by filtration.

  • Extraction: Transfer the filtrate to a separatory funnel. Dilute with water and extract the product into an organic solvent such as ethyl acetate (3x volumes).

  • Washing: Combine the organic layers and wash with water (2x) and then with brine (1x) to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification

The resulting crude product can be purified by silica gel column chromatography. A typical eluent system would be a gradient of ethyl acetate in hexanes.[2]

G cluster_reactants Reactants & Setup cluster_process Process Reactant1 3-Bromo-4-fluorobenzaldehyde Reaction Heat to 110-120 °C (10-12 hours) Reactant1->Reaction Reactant2 1,2,4-Triazole Reactant2->Reaction Base K2CO3 Base->Reaction Solvent Anhydrous DMF Solvent->Reaction Workup Cool & Filter Reaction->Workup Extraction Extract with Ethyl Acetate Workup->Extraction Purification Column Chromatography Extraction->Purification Product Pure 3-Bromo-4-(1H-1,2,4-triazol-1-yl)benzaldehyde Purification->Product

Caption: Workflow for the synthesis and purification of the target compound.

Predicted Spectroscopic & Analytical Data

TechniquePredicted Observations
¹H NMR - Aldehyde Proton (-CHO): A singlet around δ 9.9-10.1 ppm. - Triazole Protons: Two singlets, each integrating to 1H, expected between δ 8.0-9.0 ppm. - Aromatic Protons: Three protons on the benzene ring, exhibiting complex splitting patterns (doublets and doublet of doublets) in the range of δ 7.5-8.5 ppm.
¹³C NMR - Aldehyde Carbonyl (C=O): A signal around δ 190-195 ppm. - Aromatic & Triazole Carbons: Multiple signals between δ 110-155 ppm. The carbon attached to bromine (C-Br) would be in the lower end of this range (approx. δ 115-125 ppm).
FT-IR (KBr) - C=O Stretch (Aldehyde): A strong, sharp absorption band around 1700-1710 cm⁻¹. - C-H Stretch (Aromatic/Triazole): Peaks just above 3000 cm⁻¹. - C=C Stretch (Aromatic): Medium intensity peaks in the 1450-1600 cm⁻¹ region. - C-Br Stretch: A peak in the fingerprint region, typically 500-650 cm⁻¹.
Mass Spec (EI) - Molecular Ion (M⁺): Expected at m/z 251 and 253 with an approximate 1:1 ratio, which is the characteristic isotopic pattern for a compound containing one bromine atom.

Safety and Handling

DISCLAIMER: No specific Material Safety Data Sheet (MSDS) is available for 3-Bromo-4-(1H-1,2,4-triazol-1-yl)benzaldehyde. The information below is inferred from the safety data of structurally related compounds, such as 3-Bromobenzaldehyde and 3-Bromo-4-hydroxybenzaldehyde.[3][4] Users MUST obtain and consult the specific MSDS from their chemical supplier before handling this substance.

Hazard CategoryGHS Information & Precautionary Measures
Acute Toxicity H302: Harmful if swallowed. [4] P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.
Skin Irritation H315: Causes skin irritation. [4] P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P332+P313: If skin irritation occurs: Get medical advice/attention.
Eye Irritation H319: Causes serious eye irritation. [4] P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Respiratory Irritation H335: May cause respiratory irritation. P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

General Handling Advice: Handle in accordance with good industrial hygiene and safety practices.[4] Use in a well-ventilated area, preferably a fume hood. Ensure that eyewash stations and safety showers are close to the workstation location.[4]

Applications and Research Context

The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs.[5] Its value stems from its metabolic stability, ability to act as a hydrogen bond acceptor, and its capacity to coordinate with metal ions in enzyme active sites.

3-Bromo-4-(1H-1,2,4-triazol-1-yl)benzaldehyde is not typically an end-product but rather a highly valuable intermediate for further synthetic elaboration.

  • Scaffold for Drug Discovery: This molecule provides a platform for building more complex structures. The aldehyde can be used as a handle for introducing other functionalities through reactions like Wittig olefination, reductive amination, or Knoevenagel condensation. The bromine atom can be used in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce new aryl or alkyl groups.

  • Anticancer Agent Development: Many compounds containing substituted triazole rings have demonstrated potent anticancer activity.[5][6] This intermediate could be used in the synthesis of novel di-arylated 1,2,4-triazole derivatives, which have been investigated as therapeutic agents against breast cancer.[5] The rationale often involves mimicking the structures of successful drugs like letrozole and anastrozole.[5]

  • Antiviral and Antibacterial Research: The triazole moiety is a key component in various antiviral and antibacterial compounds.[7][8] This building block allows for the systematic exploration of structure-activity relationships (SAR) by modifying the substituents on the benzaldehyde ring system.

References

  • Oxford Lab Fine Chem LLP. (n.d.). Material Safety Data Sheet - 3-Bromo Benzaldehyde 97%.
  • Merck KGaA. (2025, October 7). Safety Data Sheet - 3-Bromo-4-hydroxybenzaldehyde.
  • ChemicalBook. (2025, July 19). Benzaldehyde, 3-bromo-4-(1H-imidazol-1-yl)- - Safety Data Sheet.
  • Merck KGaA. (2025, October 15). Safety Data Sheet - 4-Bromobenzaldehyde.
  • Fisher Scientific. (2025, December 18). Safety Data Sheet - 3-Bromobenzaldehyde.
  • National Center for Biotechnology Information. (2026, January 10). PubChem Compound Summary for CID 76308, 3-Bromo-4-hydroxybenzaldehyde.
  • Virtuous Lifesciences. (n.d.). 3-Bromo-4-(piperidin-1-yl)benzaldehyde.
  • The Royal Society of Chemistry. (n.d.). Supplementary Information.
  • BLDpharm. (n.d.). 15182-40-8 | 3-Bromo-1H-1,2,4-triazole.
  • ChemicalBook. (n.d.). 4-(1H-1,2,4-TRIAZOL-1-YL)BENZALDEHYDE synthesis.
  • Ambeed. (n.d.). 57704-26-4 | 3-Bromo-4H-1,2,4-triazole.
  • Sigma-Aldrich. (n.d.). 3-Bromo-1H-1,2,4-triazole | 7343-33-1.
  • PrepChem.com. (n.d.). Synthesis of 3-bromo-4-fluoro-benzaldehyde.
  • Mondal, P., et al. (2022).
  • Google Patents. (n.d.). US4036887A - Preparation of 3-bromobenzaldehyde.
  • Google Patents. (n.d.). WO2010086877A3 - Process for the preparation of 3-bromo - 4 - fluorobenzaldehyde.
  • Organic Syntheses. (n.d.). p-BROMOBENZALDEHYDE.
  • Monti, F., et al. (2023). Discovery of a spirocyclic 3-bromo-4,5-dihydroisoxazole covalent inhibitor of hGAPDH with antiproliferative activity. European Journal of Medicinal Chemistry.
  • NIST. (n.d.). Benzaldehyde, 4-bromo-.
  • Santa Cruz Biotechnology. (n.d.). 3-Bromo-1H-1,2,4-triazole | CAS 7343-33-1.
  • PubChemLite. (n.d.). 3-bromo-4-methyl-4h-1,2,4-triazole.
  • Al-Salahi, R., et al. (2021). Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. RSC Advances.
  • MDPI. (2022). 2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde.
  • MDPI. (2022, March 9). 2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde.

Sources

Technical Guide: Therapeutic Potential of 3-Bromo-4-(1h-1,2,4-triazol-1-yl)benzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the medicinal chemistry and therapeutic utility of 3-Bromo-4-(1h-1,2,4-triazol-1-yl)benzaldehyde , a privileged scaffold integrating three distinct pharmacophoric elements: a 1,2,4-triazole ring, a reactive aldehyde handle, and a halogen (bromine) substituent.

While the parent aldehyde serves as a versatile intermediate, its true value lies in its Schiff base (azomethine) and hydrazone derivatives. These downstream compounds exhibit potent biological activities, primarily as Tyrosinase Inhibitors (dermatological/melanoma applications) and Antimicrobial Agents (targeting multidrug-resistant strains). This guide provides a validated synthetic workflow, mechanistic rationale, and experimental protocols for researchers exploring this chemical space.

Part 1: Molecular Architecture & Rational Design

The therapeutic efficacy of this scaffold is driven by the synergistic interaction of its structural components.

The Triazole Pharmacophore (Bioisostere)

The 1,2,4-triazole moiety mimics the amide bond and acts as a robust hydrogen bond acceptor. In metalloenzymes (e.g., Tyrosinase, CYP450), the N4 or N2 nitrogen often coordinates directly with the metal cofactor (Cu²⁺ or Fe³⁺), blocking the active site.

The 3-Bromo Substituent (Halogen Bonding)

Unlike a simple steric filler, the bromine atom at the meta position introduces Halogen Bonding (XB) capabilities. The "sigma-hole" (a region of positive electrostatic potential on the halogen) can interact with nucleophilic residues (e.g., carbonyl oxygens) in target proteins, increasing binding affinity and lipophilicity (LogP) for better membrane permeability.

The Aldehyde Handle (Derivatization)

The C4-aldehyde is the "warhead" precursor. It allows for rapid diversification via condensation reactions to form Schiff bases (


). The resulting imine bond is critical for DNA intercalation and disrupting bacterial cell walls.

Part 2: Synthetic Pathways[1]

The synthesis requires a convergent approach, typically starting from 3-bromo-4-fluorobenzaldehyde. The high electronegativity of fluorine facilitates Nucleophilic Aromatic Substitution (


) by the triazole.
Core Scaffold Synthesis & Derivatization Workflow

Synthesis_Workflow Precursor 3-Bromo-4-fluorobenzaldehyde Scaffold CORE SCAFFOLD: 3-Bromo-4-(1H-1,2,4-triazol-1-yl) benzaldehyde Precursor->Scaffold S_NAr Reaction Reagent1 1,2,4-Triazole (NaH/K2CO3, DMF, 100°C) Reagent1->Scaffold SchiffBase Schiff Base (Imine) Antimicrobial/Anticancer Scaffold->SchiffBase Reflux (EtOH/AcOH) Hydrazone Acylhydrazone Enzyme Inhibitor Scaffold->Hydrazone Condensation Amine Primary Amine (R-NH2) Amine->SchiffBase Hydrazide Hydrazide (R-CONH-NH2) Hydrazide->Hydrazone

Caption: Convergent synthesis of the core scaffold via S_NAr followed by divergent synthesis of bioactive derivatives.

Part 3: Therapeutic Applications & SAR

Tyrosinase Inhibition (Dermatology & Melanoma)

Tyrosinase is the rate-limiting enzyme in melanin biosynthesis.[1] Hyperactivity leads to hyperpigmentation; however, it is also a target for melanoma therapy.

  • Mechanism: The triazole nitrogen coordinates with the binuclear Copper active site. The 3-Bromo group occupies the hydrophobic pocket near the active site, stabilizing the complex.

  • Data Insight: 4-substituted benzaldehydes are known partial non-competitive inhibitors.[2][3] The addition of the triazole converts the molecule into a mixed-type inhibitor with higher potency (

    
     often in low 
    
    
    
    range).
Antimicrobial Activity (Schiff Bases)

Derivatives formed by reacting the aldehyde with sulfonamides or heterocyclic amines show broad-spectrum activity.

  • Target: DNA Gyrase (bacteria) and Sterol 14

    
    -demethylase (fungi).
    
  • SAR: Electron-withdrawing groups (EWG) on the amine partner (e.g., -NO2, -Cl) enhance potency against Gram-positive bacteria (S. aureus).

Anticancer Potential[5][6][7][8][9]
  • Target: Aromatase (CYP19A1). The triazole ring is a classic pharmacophore for aromatase inhibitors (e.g., Letrozole).

  • SAR: The 3-bromo substituent restricts rotation, potentially locking the molecule in a bioactive conformation suitable for the enzyme's heme access channel.

Part 4: Experimental Protocols

Protocol A: Synthesis of the Core Scaffold

Objective: Synthesize 3-Bromo-4-(1h-1,2,4-triazol-1-yl)benzaldehyde.

  • Reagents: 3-Bromo-4-fluorobenzaldehyde (1.0 eq), 1,2,4-Triazole (1.2 eq), Potassium Carbonate (

    
    , 2.0 eq), DMF (Dry).
    
  • Procedure:

    • Dissolve 1,2,4-triazole and

      
       in dry DMF. Stir at RT for 30 min to generate the nucleophile.
      
    • Add 3-Bromo-4-fluorobenzaldehyde dropwise.

    • Heat the mixture to 100–110°C for 6–8 hours. Monitor via TLC (Hexane:EtOAc 7:3).

    • Workup: Pour reaction mixture into crushed ice. The solid precipitate is filtered, washed with water, and recrystallized from Ethanol.

  • Validation:

    • IR: Appearance of C=N stretch (~1600 cm⁻¹) and disappearance of C-F stretch.

    • ¹H NMR: Diagnostic triazole protons (singlets at ~8.2 and ~9.0 ppm).[4]

Protocol B: Tyrosinase Inhibition Assay

Objective: Quantify


 against Mushroom Tyrosinase.[1]
ReagentVolume/Conc.Role
Phosphate Buffer50 mM (pH 6.8)Solvent/Medium
L-DOPA0.5 mMSubstrate
Mushroom Tyrosinase1000 U/mLEnzyme
Test Compound1–100

Inhibitor
Kojic Acid1–100

Positive Control

Steps:

  • Incubate Test Compound + Enzyme + Buffer at 25°C for 10 mins.

  • Add L-DOPA to initiate the reaction.

  • Monitor absorbance at 475 nm (Dopachrome formation) for 10 mins using a microplate reader.

  • Calculate % Inhibition:

    
    .
    

Part 5: Mechanism of Action (Tyrosinase Interaction)

The following diagram illustrates the hypothetical binding mode of the scaffold within the Tyrosinase active site, based on SAR studies of similar triazole-benzaldehydes.

MOA_Tyrosinase Cu_Site Binuclear Copper Site (Cu A / Cu B) Hydrophobic_Pocket Hydrophobic Pocket (Val/Ala Residues) Triazole 1,2,4-Triazole Ring (N4 Nitrogen) Triazole->Cu_Site Metal Coordination (Chelation) Bromine 3-Bromo Substituent (Lipophilic/Halogen Bond) Bromine->Hydrophobic_Pocket Steric Fit & Halogen Bonding Aldehyde Aldehyde/Imine (Tail Region) Aldehyde->Cu_Site Indirect Steric Blockade

Caption: Bidentate interaction mode: Triazole chelates Copper ions while Bromine stabilizes the complex via hydrophobic interactions.

References

  • Nihei, K., et al. (2020).[2] Tyrosinase Inhibition by 4-Substituted Benzaldehydes with Electron-Withdrawing Groups. Applied Biochemistry and Biotechnology.

  • Al-Amiery, A. A., et al. (2012).[5] Synthesis, characterization and antimicrobial activity of Schiff bases derived from benzaldehydes. Arabian Journal of Chemistry.

  • Hou, Y., et al. (2019). Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. RSC Advances.

  • Maghsoudi, S., et al. (2013).[6] Kinetic of Mushroom Tyrosinase Inhibition by Benzaldehyde Derivatives. Journal of Reports in Pharmaceutical Sciences.

  • Mączyński, M., et al. (2023). Synthesis of some novel 1,2,4-triazole derivatives as potential antimicrobial agents. European Journal of Chemistry.

Sources

Technical Guide: 3-Bromo-4-(1H-1,2,4-triazol-1-yl)benzaldehyde as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the chemical profile, synthesis, and pharmaceutical utility of 3-Bromo-4-(1H-1,2,4-triazol-1-yl)benzaldehyde , a specialized bifunctional intermediate critical for developing nitrogen-rich heterocyclic active pharmaceutical ingredients (APIs).

Executive Summary

3-Bromo-4-(1H-1,2,4-triazol-1-yl)benzaldehyde represents a high-value scaffold in modern medicinal chemistry, particularly in the synthesis of Poly (ADP-ribose) polymerase (PARP) inhibitors and triazole-based antifungal agents . Its structural uniqueness lies in its orthogonal reactivity :

  • Electrophilic Aldehyde (C1): Enables condensation reactions (e.g., with hydrazine to form phthalazinones or reductive amination).

  • Nucleophilic Triazole (C4): Serves as a potent pharmacophore for hydrogen bonding and π-stacking interactions in enzyme active sites.

  • Halogen Handle (C3-Bromo): Facilitates palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to attach complex aryl or heteroaryl tails.

This guide provides a comprehensive technical analysis of its synthesis, reactivity profile, and downstream applications in oncology and infectious disease drug discovery.

Chemical Identity & Profile

PropertySpecification
Chemical Name 3-Bromo-4-(1H-1,2,4-triazol-1-yl)benzaldehyde
Molecular Formula C₉H₆BrN₃O
Molecular Weight ~252.07 g/mol
Core Scaffold Benzaldehyde
Key Substituents 3-Bromo (ortho), 4-(1H-1,2,4-triazol-1-yl) (para)
Primary Precursor 3-Bromo-4-fluorobenzaldehyde (CAS: 77771-02-9)
Physical State Off-white to pale yellow solid (Predicted)
Solubility Soluble in DMSO, DMF, DCM; sparingly soluble in water
Melting Point >120°C (Predicted based on analogs)

Structural Insight: The presence of the electron-withdrawing triazole ring at the para position activates the aldehyde towards nucleophilic attack, while the ortho bromine atom induces a twist in the phenyl ring, potentially enhancing selectivity in protein binding pockets.

Synthetic Route & Methodology

The synthesis of this intermediate relies on a highly regioselective Nucleophilic Aromatic Substitution (S_NAr) . The electron-poor nature of the 4-fluorobenzaldehyde ring (further activated by the aldehyde) facilitates the displacement of the fluorine atom by the 1,2,4-triazole nucleophile.

Retrosynthetic Analysis

Retrosynthesis Target 3-Bromo-4-(1H-1,2,4-triazol-1-yl)benzaldehyde (Target Intermediate) Precursor1 3-Bromo-4-fluorobenzaldehyde (CAS: 77771-02-9) Target->Precursor1 S_NAr Displacement Precursor2 1,2,4-Triazole (Nucleophile) Target->Precursor2 Base-Mediated Coupling

Figure 1: Retrosynthetic disconnection of the target intermediate.

Optimized Synthesis Protocol

Reaction:

3-Bromo-4-fluorobenzaldehyde + 1,2,4-Triazole + K₂CO₃ → 3-Bromo-4-(1H-1,2,4-triazol-1-yl)benzaldehyde

Step-by-Step Methodology:

  • Preparation: In a dry 3-neck round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 3-bromo-4-fluorobenzaldehyde (1.0 eq) in anhydrous DMF (Dimethylformamide) or DMSO (Dimethyl sulfoxide) [0.5 M concentration].

  • Reagent Addition: Add 1,2,4-Triazole (1.1 eq) and anhydrous Potassium Carbonate (K₂CO₃) (1.5 eq).

    • Note: Use finely ground K₂CO₃ to maximize surface area.

  • Reaction: Heat the mixture to 100–110°C under an inert atmosphere (Nitrogen or Argon) for 4–6 hours.

    • Monitoring: Monitor reaction progress via TLC (Ethyl Acetate/Hexane 1:1) or HPLC.[1][2] The starting material (fluorobenzaldehyde) should disappear.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour slowly into crushed ice/water (10x volume) with vigorous stirring. The product typically precipitates as a solid.

    • Filter the precipitate and wash with cold water to remove residual DMF and inorganic salts.

  • Purification: Recrystallize from Ethanol or Isopropanol if necessary to remove the N4-isomer (minor byproduct).

Critical Control Point (Regioselectivity): 1,2,4-Triazole can alkylate at either the N1 or N4 position. Under thermodynamic control (high temperature, weak base like K₂CO₃), the N1-isomer (the target) is generally favored over the N4-isomer due to steric and electronic stability.

Pharmaceutical Applications

This intermediate is a versatile "linchpin" molecule, connecting a pharmacophore (triazole) with a structural core (benzaldehyde) and a coupling handle (bromine).

PARP Inhibitor Synthesis (Oncology)

Poly (ADP-ribose) polymerase (PARP) inhibitors, such as Talazoparib and Olaparib , often feature a phthalazinone core. This intermediate is a direct precursor to such scaffolds.

  • Mechanism: The aldehyde group condenses with hydrazine derivatives to close the phthalazinone ring.

  • Workflow:

    • Condensation: Aldehyde + Hydrazine → Hydrazone.

    • Cyclization: Palladium-catalyzed carbonylation or direct cyclization with a neighboring ester/nitrile (if introduced at the bromine position).

Triazole Antifungals

The 1,2,4-triazole moiety is the active pharmacophore in antifungals like Fluconazole and Voriconazole , inhibiting the CYP51 enzyme (lanosterol 14α-demethylase).

  • Utility: This intermediate allows for the introduction of the triazole ring onto a rigid phenyl core before constructing the rest of the complex side chains via the aldehyde or bromine handles.

Downstream Transformation Pathway

Transformations Intermediate 3-Bromo-4-(1H-1,2,4-triazol-1-yl) benzaldehyde Phthalazinone Phthalazinone Core (PARP Inhibitors) Intermediate->Phthalazinone + Hydrazine (Cyclization) Biaryl Biaryl Systems (Suzuki Coupling) Intermediate->Biaryl + Aryl Boronic Acid (Pd-Catalysis) Amine Benzylamines (Reductive Amination) Intermediate->Amine + Amine + NaBH(OAc)3

Figure 2: Key downstream transformations of the intermediate.

Quality Control & Analytical Standards

To ensure the integrity of this intermediate for GMP manufacturing, the following analytical parameters must be met:

TestMethodAcceptance Criteria
Identification ¹H-NMR (DMSO-d₆)Characteristic aldehyde singlet (~10.0 ppm) and triazole protons (~8.2, 9.0 ppm).
Purity HPLC (C18 Column)≥ 98.0% (Area %)
Regio-Isomer Content HPLCN4-isomer ≤ 0.5%
Residual Solvents GC-HeadspaceDMF ≤ 880 ppm (ICH Q3C Limit)
Water Content Karl Fischer≤ 0.5% w/w

Safety & Handling (MSDS Highlights)

  • Hazards:

    • H315/H319: Causes skin and serious eye irritation.

    • H335: May cause respiratory irritation.

    • Sensitization: Triazoles can be potential sensitizers; handle with care.

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood to avoid inhaling dust or aldehyde vapors.

  • Storage: Store in a cool, dry place under an inert atmosphere (Nitrogen). Aldehydes can oxidize to carboxylic acids upon prolonged exposure to air.

References

  • Preparation of 3-bromo-4-fluorobenzaldehyde (Precursor)

    • Source: BenchChem / P
    • Link:

  • Synthesis of 4-(1H-1,2,4-triazol-1-yl)benzaldehyde (Analogous Protocol)

    • Source: ChemicalBook General Method.
    • Link:

  • Talazoparib & PARP Inhibitor Chemistry

    • Source: Journal of Medicinal Chemistry (2016)
    • Link:

  • Triazole Synthesis via S_NAr

    • Source: UTHM Institutional Repository, "Synthesis of Substituted 1,2,4-Triazole Containing Novel Small Molecules".
    • Link:

Sources

Reactivity profile of the aldehyde group in bromo-triazole benzaldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reactivity Profile of the Aldehyde Group in Bromo-Triazole Benzaldehydes Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals

Executive Summary

The Bromo-Triazole Benzaldehyde (BTB) scaffold represents a "trident" of chemical utility in modern drug discovery. It combines three distinct reactive modalities: the electrophilic aldehyde (bioconjugation/condensation), the aryl bromide (cross-coupling handle), and the 1,2,3-triazole (bioisostere/linker).

This guide focuses specifically on the aldehyde functionality within this electron-deficient arena. Unlike simple benzaldehydes, the BTB aldehyde exhibits heightened electrophilicity due to the inductive electron-withdrawing nature of both the halogen and the triazole ring. This profile makes it an ideal candidate for reversible covalent inhibition (Schiff base formation), rapid reductive amination, and multicomponent reactions (MCRs) like the Groebke-Blackburn-Bienaymé (GBB) reaction.

Electronic & Steric Landscape

To master the reactivity of the BTB aldehyde, one must first understand the electronic push-pull forces acting upon the carbonyl carbon.

The Hammett Inductive Effect

The reactivity of the aldehyde is governed by the electron density of the benzene ring. Both the bromine atom and the triazole ring act as Electron Withdrawing Groups (EWGs), effectively "activating" the aldehyde toward nucleophilic attack.

SubstituentElectronic EffectHammett Constant (

)
Impact on Aldehyde
-CHO Core ElectrophileN/AReactive Center
-Br Inductive Withdrawal (-I)+0.23Increases electrophilicity; destabilizes cation intermediates.
-Triazole Inductive Withdrawal (-I)~+0.30 (est.)Moderate activation; stabilizes resulting aminals/imines.

Expert Insight: The 1,2,3-triazole ring, often formed via CuAAC "click" chemistry, possesses a high dipole moment (~5 D). When coupled with the bromine, the net effect is a significant reduction in electron density at the carbonyl carbon. This makes BTB aldehydes more reactive toward amines than unsubstituted benzaldehyde, but also more prone to hydration or oxidation if left unprotected in wet solvents.

Visualization: Electronic Activation Map

The following diagram illustrates the electronic pressure on the aldehyde carbon.

ElectronicMap cluster_0 BTB Scaffold Electronic Flow Benzene Benzene Core Aldehyde Aldehyde (C=O) ACTIVATED Benzene->Aldehyde Decreased e- Density Br Bromine (-I) Deactivates Ring Br->Benzene Inductive Pull Triazole Triazole (-I) Dipole Moment Triazole->Benzene Inductive Pull Nucleophile Nucleophile (Nu:) Aldehyde->Nucleophile Rapid Attack

Figure 1: Electronic activation map showing how the withdrawing effects of Bromine and Triazole heighten the electrophilicity of the aldehyde.

Primary Reactivity: Condensation & Reductive Amination[1]

The most critical application of the BTB aldehyde in medicinal chemistry is the formation of C-N bonds. Due to the activated nature of the carbonyl, standard protocols must be modified to prevent over-reaction or hydrolysis.

Protocol: Controlled Reductive Amination

Objective: Selective formation of a secondary amine without reducing the aldehyde prior to imine formation.

Reagents:

  • BTB Aldehyde (1.0 equiv)

  • Primary Amine (1.1 equiv)

  • Sodium Triacetoxyborohydride (STAB, 1.5 equiv)

  • Acetic Acid (catalytic to 1.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF.

Step-by-Step Workflow:

  • Imine Formation (The "Clip"): Dissolve the BTB aldehyde and primary amine in DCE. Add Acetic Acid.

    • Critical Checkpoint: Stir for 30-60 mins. Monitor via TLC or NMR. The activated aldehyde should form the imine rapidly. Do NOT add the reducing agent yet.

  • Reduction (The "Lock"): Once imine formation is confirmed (disappearance of aldehyde peak at ~10 ppm in 1H NMR), add STAB in one portion.

    • Why STAB? Unlike NaBH4, STAB is less basic and less reactive, minimizing the risk of reducing the unreacted aldehyde to the alcohol (a common side reaction with electron-poor benzaldehydes).

  • Quench: Quench with saturated NaHCO3. Extract with DCM.

The Schiff Base Stability Paradox

While the EWGs accelerate formation of the imine (Schiff base), they also make the imine carbon more electrophilic, rendering it susceptible to hydrolysis (reversal) in aqueous acidic media.

  • Implication: If your end-product is the imine (e.g., for a dynamic combinatorial library), keep the system strictly anhydrous.

Advanced Application: Multicomponent Reactions (MCRs)

The BTB aldehyde is a "privileged substrate" for the Groebke-Blackburn-Bienaymé (GBB) reaction, which synthesizes fused imidazo-heterocycles (common in kinase inhibitors).

Why BTB Aldehydes Excel in GBB

The GBB reaction involves an aldehyde, an isocyanide, and a 2-aminoazine. The mechanism requires the initial formation of a Schiff base, followed by a [4+1] cycloaddition.

  • Mechanism: The electron-poor nature of the BTB aldehyde accelerates the initial Schiff base formation, which is often the rate-determining step in crowded systems.

  • Yields: Literature indicates that electron-deficient aldehydes yield 15-20% higher conversion rates in GBB protocols compared to electron-rich analogs [1].

Visualization: GBB Reaction Pathway

GBB_Pathway cluster_inputs cluster_process Mechanism BTB BTB Aldehyde Schiff Activated Schiff Base (Rapid Formation) BTB->Schiff + Amine (Acid Cat.) Amine 2-Aminopyridine Amine->Schiff Iso Isocyanide Cyclo [4+1] Cycloaddition Iso->Cyclo Schiff->Cyclo + Isocyanide Product Imidazo[1,2-a]pyridine (Fused Heterocycle) Cyclo->Product Rearrangement

Figure 2: The Groebke-Blackburn-Bienaymé pathway. The BTB aldehyde accelerates the critical Schiff base intermediate step.

Orthogonal Reactivity: The Suzuki Coupling Challenge

A common pitfall is attempting Palladium-catalyzed cross-coupling (Suzuki-Miyaura) on the bromine handle while the aldehyde is free.

The Risk: Tishchenko & Cannizzaro

Under the basic conditions of Suzuki coupling (e.g., K2CO3, heat), electron-deficient aldehydes can undergo:

  • Cannizzaro Reaction: Disproportionation to alcohol and acid.

  • Pd-Interference: The aldehyde can coordinate to Pd(0), poisoning the catalyst or undergoing decarbonylation.

The Solution: Ligand Selection or Protection

While protection (acetal formation) is the safest route, modern catalysis allows for direct coupling if specific conditions are met.

Direct Coupling Protocol (High Throughput Compatible):

  • Catalyst: Pd(dppf)Cl2 or Pd(PPh3)4 (Robust, bulky ligands).

  • Base: Potassium Phosphate (K3PO4) - Less nucleophilic than carbonates/hydroxides, reducing aldehyde side reactions.

  • Solvent: Dioxane/Water (9:1).

  • Temperature: 80°C (Avoid reflux to protect the aldehyde).

Data Comparison: Base Selection Impact

BaseAldehyde Recovery (%)Coupling Yield (%)Recommendation
NaOH / KOH< 40% (Cannizzaro)LowAVOID
K2CO375%ModerateRisky
K3PO4 92% High PREFERRED

References

  • Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction. Source: Organic Chemistry Portal / Synthesis (2017). URL:[Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Source: Journal of Organic Chemistry (1996) / ACS Publications. URL:[Link]

  • Hammett Substituent Constants. Source: Chemical Reviews (1991) / Scribd Archive. URL:[Link]

Navigating the Unseen: A Technical Guide to the Safe Handling and Toxicology of 3-Bromo-4-(1H-1,2,4-triazol-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

As a novel investigational compound, 3-Bromo-4-(1H-1,2,4-triazol-1-yl)benzaldehyde presents a unique set of challenges and opportunities in the realms of pharmaceutical research and development. This technical guide provides a comprehensive overview of the safety, handling, and toxicological considerations for this compound. In the absence of exhaustive empirical data for this specific molecule, this paper synthesizes information from structurally related compounds, namely brominated benzaldehydes and triazole derivatives, to establish a robust framework for risk assessment and safe laboratory practices. This document is intended to empower researchers with the knowledge to mitigate potential hazards and to foster a culture of safety and scientific integrity.

Introduction: Deconstructing the Molecule

3-Bromo-4-(1H-1,2,4-triazol-1-yl)benzaldehyde is a complex organic molecule characterized by a benzaldehyde core substituted with a bromine atom and a 1,2,4-triazole ring. This unique combination of functional groups suggests its potential as a versatile intermediate in the synthesis of pharmacologically active agents. The aldehyde group is a common precursor for various chemical transformations, while the triazole moiety is a well-known pharmacophore present in numerous antifungal and other therapeutic agents. The bromine atom can influence the compound's reactivity and metabolic profile.

Hazard Identification and Risk Assessment: A Composite View

The overall hazard profile of 3-Bromo-4-(1H-1,2,4-triazol-1-yl)benzaldehyde can be inferred by examining its core components: the aromatic aldehyde and the triazole ring.

The Aromatic Aldehyde Moiety

Aromatic aldehydes, as a class, are known for their reactivity and potential to cause irritation.[1][2]

  • Skin and Eye Irritation: Direct contact with aromatic aldehydes can lead to skin and eye irritation.[2][3][4] Safety data for 3-Bromobenzaldehyde, a structural analog, indicates it causes skin and serious eye irritation.[4][5]

  • Respiratory Irritation: Inhalation of dust or vapors may cause respiratory tract irritation.[2][4][6][7]

  • Sensitization: Some aldehydes may cause skin sensitization upon repeated contact.[7]

The 1,2,4-Triazole Moiety

The 1,2,4-triazole ring is a component of many systemic fungicides and other bioactive molecules. While many triazole derivatives have a low order of acute toxicity, some general toxicological concerns are associated with this class of compounds.

  • Hepatotoxicity: Certain triazole fungicides have been shown to induce liver effects, such as hepatocellular hypertrophy, at high doses in animal studies.[8]

  • Reproductive and Developmental Toxicity: 1,2,4-Triazole itself is classified as a reproductive toxin, with the potential to harm reproductive function and cause developmental defects.[9] However, the toxicity of triazole metabolites can be significantly lower.[10]

  • Eye Irritation: 1,2,4-Triazole is also documented as an eye irritant.[9]

The Bromine Substituent

The presence of a bromine atom on the aromatic ring can influence the compound's reactivity and toxicological profile, potentially increasing its lipophilicity and facilitating absorption.

Predicted Hazard Classification

Based on the available data for structurally similar compounds, 3-Bromo-4-(1H-1,2,4-triazol-1-yl)benzaldehyde should be handled as a substance that is:

  • Harmful if swallowed. [4][7]

  • Causes skin irritation. [3][4][7]

  • Causes serious eye irritation. [3][4][7]

  • May cause respiratory irritation. [4][7]

A precautionary approach also warrants consideration of potential, though unconfirmed, long-term effects such as hepatotoxicity and reproductive toxicity, given the presence of the triazole moiety.

Safe Handling and Personal Protective Equipment (PPE): A Proactive Stance

A multi-layered approach to safety is paramount when handling 3-Bromo-4-(1H-1,2,4-triazol-1-yl)benzaldehyde. This involves a combination of engineering controls, administrative controls, and appropriate personal protective equipment.

Engineering Controls
  • Ventilation: All manipulations of the solid compound or its solutions should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[2]

  • Containment: Use of glove bags or other containment strategies may be appropriate for procedures with a high potential for aerosol generation.

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is mandatory for all personnel handling this compound.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or a face shield.[4]To prevent eye contact, which can cause serious irritation.[3][4]
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene). A lab coat or chemical-resistant apron.To prevent skin contact, which can cause irritation.[3][4]
Respiratory Protection A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates may be necessary if engineering controls are insufficient or during spill clean-up.To prevent inhalation of dust or vapors that may cause respiratory irritation.[4]

dot

PPE_Workflow cluster_pre_handling Pre-Handling Assessment cluster_handling Handling Protocol cluster_post_handling Post-Handling assess_risk Assess Risks: - Inhalation - Skin/Eye Contact - Ingestion fume_hood Work in Chemical Fume Hood assess_risk->fume_hood Mitigate Inhalation wear_gloves Wear Chemical-Resistant Gloves assess_risk->wear_gloves Mitigate Skin Contact wear_goggles Wear Safety Goggles/Face Shield assess_risk->wear_goggles Mitigate Eye Contact wear_lab_coat Wear Lab Coat fume_hood->wear_lab_coat wear_gloves->wear_lab_coat wear_goggles->wear_lab_coat dispose_waste Dispose of Waste Properly wear_lab_coat->dispose_waste wash_hands Wash Hands Thoroughly dispose_waste->wash_hands

Caption: A workflow for ensuring personal protection when handling 3-Bromo-4-(1H-1,2,4-triazol-1-yl)benzaldehyde.

Storage and Stability: Preserving Integrity

Proper storage is crucial to maintain the chemical integrity of 3-Bromo-4-(1H-1,2,4-triazol-1-yl)benzaldehyde and to prevent the formation of potentially more hazardous degradation products.[1][11]

  • Containers: Store in tightly sealed, light-resistant containers.[1]

  • Conditions: Keep in a cool, dry, and well-ventilated area away from heat, direct sunlight, and strong oxidizing agents.[2][12] Aldehydes can be susceptible to oxidation and polymerization.[11][13]

  • Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

Emergency Procedures: Preparedness and Response

First Aid Measures

Immediate and appropriate first aid is critical in the event of an exposure.

Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[14][15]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops.[14][15]
Inhalation Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, if breathing is irregular or if respiratory arrest occurs, provide artificial respiration or oxygen by trained personnel. Seek medical attention if adverse health effects persist or are severe.[14][15]
Ingestion Wash out mouth with water. Do not induce vomiting unless directed to do so by medical personnel. Seek immediate medical attention.[14]
Spill and Leak Response

In the event of a spill, the following steps should be taken:

  • Evacuate: Immediately evacuate unnecessary personnel from the area.

  • Ventilate: Ensure adequate ventilation.

  • Contain: Prevent further leakage or spillage if safe to do so.[16]

  • Absorb: For small spills, absorb with an inert, non-combustible material (e.g., sand, earth, vermiculite) and place in a suitable container for disposal.

  • Clean: Clean the spill area thoroughly with a suitable decontaminating agent.

  • Dispose: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.

dot

Spill_Response spill Spill Occurs evacuate Evacuate Area spill->evacuate ppe Don Appropriate PPE evacuate->ppe contain Contain Spill ppe->contain absorb Absorb with Inert Material contain->absorb collect Collect Waste absorb->collect decontaminate Decontaminate Area collect->decontaminate dispose Dispose as Hazardous Waste decontaminate->dispose

Caption: A stepwise protocol for responding to a spill of 3-Bromo-4-(1H-1,2,4-triazol-1-yl)benzaldehyde.

Toxicological Profile: An Inferential Analysis

As no specific toxicological studies have been published for 3-Bromo-4-(1H-1,2,4-triazol-1-yl)benzaldehyde, this section provides an inferred profile based on its structural components.

Acute Toxicity
  • Oral: Based on data for 3-Bromobenzaldehyde, the compound is likely to be harmful if swallowed.[4] The oral LD50 in mice for 3-Bromobenzaldehyde is reported as 289 mg/kg, although this is noted as "not available" in the primary source.[14]

  • Dermal and Inhalation: Data is not available, but significant toxicity via these routes is not anticipated with proper handling, although irritation is expected.

Mutagenicity and Carcinogenicity
  • Mutagenicity: There is no data to suggest that this compound is mutagenic. However, testing would be required to confirm this.

  • Carcinogenicity: Some triazole fungicides have been classified as "possible human carcinogens" by the EPA due to liver effects in mice.[6] This does not imply that 3-Bromo-4-(1H-1,2,4-triazol-1-yl)benzaldehyde is a carcinogen, but it highlights an area for future investigation.

Reproductive and Developmental Toxicity

The presence of the 1,2,4-triazole moiety raises a flag for potential reproductive and developmental toxicity.[9] As such, it is prudent to handle this compound with a high degree of caution, especially by individuals of reproductive age.

Conclusion: A Commitment to Safety and Continued Learning

3-Bromo-4-(1H-1,2,4-triazol-1-yl)benzaldehyde is a compound of significant interest with a toxicological profile that is not yet fully elucidated. The information presented in this guide, derived from the analysis of its constituent parts, provides a solid foundation for its safe handling in a research and development setting. A culture of safety, grounded in a thorough understanding of potential hazards and the diligent application of protective measures, is essential. As more data becomes available for this and similar molecules, it is the responsibility of every scientist to stay informed and adapt their safety protocols accordingly.

References

  • FAO. (n.d.). TRIAZOLE FUNGICIDE METABOLITES TOXICOLOGY. Retrieved from [Link]

  • Taxvig, C., et al. (2014). Hepatotoxic effects of (tri)azole fungicides in a broad dose range. PubMed. Retrieved from [Link]

  • Fishel, F. M. (2005). Pesticide Toxicity Profile: Triazole Pesticides. Florida Online Journals. Retrieved from [Link]

  • Paulus, V., et al. (2017). Hepatocellular Toxicity of Imidazole and Triazole Antimycotic Agents. Oxford Academic. Retrieved from [Link]

  • Consolidated Chemical. (n.d.). Myrac Aldehyde | Premium Aromatic Aldehyde. Retrieved from [Link]

  • Oxford Lab Fine Chem. (n.d.). material safety data sheet - 3-bromo benzaldehyde 97%. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-4-hydroxybenzaldehyde. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Applications of 3-Bromo-4-Chloro-Benzaldehyde. Retrieved from [Link]

  • Wikipedia. (n.d.). 3-Bromobenzaldehyde. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Leveraging 3-Bromo-4-(1H-1,2,4-triazol-1-yl)benzaldehyde in Antifungal Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Warhead" Scaffold

In the combat against resistant fungal pathogens (Candida auris, Aspergillus fumigatus), the 1,2,4-triazole ring remains the premier pharmacophore. It functions by coordinating with the heme iron of lanosterol 14


-demethylase (CYP51) , a critical enzyme in ergosterol biosynthesis.[1]

The molecule 3-Bromo-4-(1H-1,2,4-triazol-1-yl)benzaldehyde (hereafter referred to as Scaffold-A ) represents a "privileged structure" for drug discovery. It offers three distinct chemical handles for optimization:

  • The Triazole (N-1): The primary binding element for the CYP51 active site.

  • The Aldehyde (C-1): A highly reactive electrophile for generating Schiff bases, hydrazones, or chalcones (the "Tail" region).

  • The Bromine (C-3): A steric modulator that forces the phenyl ring out of planarity, improving active-site fit, while serving as a handle for palladium-catalyzed cross-coupling (Suzuki/Sonogashira) to extend lipophilicity.

This guide details the standard operating procedures (SOPs) for derivatizing this scaffold and validating the resulting efficacy.

Chemical Application: Derivatization Protocols

The most high-yield application of Scaffold-A is the synthesis of Schiff Base (Azomethine) derivatives. These derivatives often exhibit superior antifungal activity due to the presence of the imine linkage (-N=CH-), which can participate in hydrogen bonding within the fungal enzyme pocket.

Protocol 1: Acid-Catalyzed Condensation (Schiff Base Synthesis)

Objective: To synthesize a library of antifungal agents by reacting Scaffold-A with various substituted anilines or hydrazides.

Materials:

  • Substrate: 3-Bromo-4-(1H-1,2,4-triazol-1-yl)benzaldehyde (1.0 eq)

  • Reagent: Substituted Aniline or Hydrazide (1.0 – 1.1 eq)

  • Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH)

  • Catalyst: Glacial Acetic Acid (catalytic amount, 2-3 drops)

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 mmol of Scaffold-A in 10 mL of absolute ethanol in a round-bottom flask.

  • Activation: Add 2-3 drops of glacial acetic acid. Note: This protonates the carbonyl oxygen, making the carbon more electrophilic and susceptible to nucleophilic attack.

  • Addition: Slowly add 1.0 mmol of the chosen amine/hydrazide derivative.

  • Reflux: Heat the mixture to reflux (78°C for EtOH) with continuous stirring for 4–6 hours.

    • Checkpoint: Monitor reaction progress via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (7:3). The aldehyde spot (typically higher Rf) should disappear.

  • Isolation: Allow the reaction mixture to cool to room temperature. The Schiff base product typically precipitates out as a solid.

  • Purification: Filter the precipitate and wash with cold ethanol. Recrystallize from hot ethanol/DMF to ensure removal of unreacted amine.

Data Output Format (Example):

Compound IDR-Group (Amine)Yield (%)M.P. (°C)Appearance
TZ-01 4-Fluoroaniline88%142-144White Needles
TZ-02 2,4-Difluoroaniline82%156-158Off-white Solid
TZ-03 Isonicotinohydrazide91%210-212Yellow Powder

Biological Application: Validation Assays

Once the library is synthesized, the compounds must be screened for biological efficacy. The standard for this is the Broth Microdilution Method , aligned with CLSI (Clinical and Laboratory Standards Institute) guidelines.[2][3]

Protocol 2: Antifungal Susceptibility Testing (MIC Determination)

Reference Standard: CLSI M27-Ed4 (Yeasts) / M38-A2 (Filamentous Fungi).

Objective: Determine the Minimum Inhibitory Concentration (MIC) of the derivatives against Candida albicans (ATCC 90028).

Reagents:

  • Media: RPMI 1640 medium buffered with MOPS (0.165 M) to pH 7.0.

  • Controls: Fluconazole (Positive), DMSO (Solvent/Negative), Sterility Control.

Workflow:

  • Inoculum Prep: Prepare a yeast suspension in sterile saline adjusted to 0.5 McFarland standard (

    
     to 
    
    
    
    cells/mL). Dilute 1:1000 in RPMI 1640.
  • Plate Setup: Use sterile, 96-well U-bottom microtiter plates.

    • Columns 1-10: Serial 2-fold dilutions of the test compound (range: 64

      
      g/mL to 0.125 
      
      
      
      g/mL).
    • Column 11: Growth Control (Inoculum + DMSO, no drug).

    • Column 12: Sterility Control (Media only).

  • Incubation: Incubate plates at 35°C for 24 hours (Candida) or 48 hours (Aspergillus).

  • Readout: Visual scoring. The MIC is the lowest concentration showing 100% inhibition (optically clear) compared to the growth control.

Protocol 3: Mechanistic Confirmation (Ergosterol Quantitation)

To prove the derivatives target CYP51 (and not just general toxicity), quantify ergosterol depletion.

  • Culture: Grow C. albicans in the presence of the test compound (at MIC/2) for 16 hours.

  • Saponification: Harvest cells, wash, and reflux in 25% alcoholic KOH for 1 hour at 85°C.

  • Extraction: Extract sterols into n-heptane.

  • Spectroscopy: Scan absorbance between 240–300 nm.

    • Result: A decrease in the "four-peak" ergosterol signature (281.5 nm) combined with an increase in 24(28)-dehydroergosterol (precursor accumulation) confirms CYP51 inhibition.

Visualizing the Workflow

The following diagram illustrates the integrated workflow from the chemical starting material to the biological endpoint.

AntifungalDiscovery Scaffold 3-Bromo-4-(triazolyl) benzaldehyde Reaction Schiff Base Condensation (EtOH + H+) Scaffold->Reaction + Amine/Hydrazide Library Derivative Library Reaction->Library Purification Screening CLSI M27 MIC Assay Library->Screening High Throughput Mechanism Ergosterol Quantification Screening->Mechanism Active Hits (<1 μg/mL) Lead Lead Candidate (CYP51 Inhibitor) Mechanism->Lead Validation

Caption: Integrated workflow transforming the aldehyde scaffold into validated antifungal lead candidates.

Structure-Activity Relationship (SAR) Logic

When designing derivatives using Scaffold-A , apply the following SAR rules to maximize potency:

Structural RegionModification StrategyRationale (Causality)
Triazole Ring DO NOT MODIFY Essential for binding Heme-Fe in CYP51. Removal abolishes activity.
Aldehyde Linker Convert to Hydrazone or Oxime Extends the "tail" into the hydrophobic access channel of the enzyme. Rigid linkers (C=N) often outperform flexible ones.
Phenyl Ring (C-3) Retain Bromine The bulky Br atom at the ortho position to the triazole twists the rings, mimicking the non-planar conformation of Fluconazole, improving selectivity.
R-Group (Tail) Add F/Cl-substituted aromatics Halogenated rings increase lipophilicity (LogP), aiding fungal cell wall penetration.

Troubleshooting & Optimization

  • Issue: Low Yield in Synthesis.

    • Cause: Aldehyde oxidation. The aldehyde group can oxidize to carboxylic acid if stored improperly.

    • Fix: Purify the starting material (Scaffold-A) via recrystallization if the melting point deviates. Perform reactions under Nitrogen atmosphere.

  • Issue: Poor Solubility in MIC Assay.

    • Cause: Highly lipophilic Schiff bases may precipitate in aqueous RPMI media.

    • Fix: Pre-dissolve compounds in 100% DMSO. Ensure final DMSO concentration in the well is <1% to avoid solvent toxicity masking the drug effect.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2017).[3] Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Fourth Edition (M27-Ed4). [Link]

  • Sun, Y., et al. (2024).[4] Design, synthesis and preclinical characterization of a novel series of triazoles targeting CYP51.[4][5] European Journal of Medicinal Chemistry.[4] [Link][4]

  • Zhang, D.Z., et al. (1997).[6] Synthesis and antifungal activity of 1-(1H-1,2,4-triazole-1-yl)-2-(2,4-difluorophenyl)-3-substituted-2-propanols.[6][7] Yao Xue Xue Bao (Acta Pharmaceutica Sinica). [Link]

Sources

Application Note: Preparation of Biaryl Derivatives from 3-Bromo-4-(1H-1,2,4-triazol-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Analysis

Introduction

The scaffold 3-Bromo-4-(1H-1,2,4-triazol-1-yl)benzaldehyde represents a high-value intermediate in medicinal chemistry.[1][2] The 1,2,4-triazole moiety acts as a robust pharmacophore, often serving as a bioisostere for amides or carboxylic acids, improving metabolic stability and solubility. The ortho-bromo substituent provides a handle for transition-metal-catalyzed cross-coupling, while the aldehyde allows for further diversification (reductive amination, Olefination, etc.).

This Application Note details the robust protocol for converting this specific aryl bromide into biaryl derivatives via Suzuki-Miyaura Cross-Coupling .

Retrosynthetic Logic & Chemoselectivity

The primary challenge in this transformation is the presence of the 1,2,4-triazole ring. Nitrogen-rich heterocycles can coordinate to Palladium (Pd) centers, potentially poisoning the catalyst or requiring higher catalyst loadings. Furthermore, the benzaldehyde moiety is susceptible to oxidation (to benzoic acid) or nucleophilic attack under harsh basic conditions.

Key Success Factors:

  • Catalyst Selection: Use of chelating phosphine ligands (e.g., dppf) or bulky biaryl phosphines (e.g., XPhos, SPhos) to prevent catalyst deactivation by the triazole nitrogens.

  • Base Control: Utilization of mild inorganic bases (K₂CO₃ or K₃PO₄) to avoid Cannizzaro reactions or aldol condensations of the aldehyde.

  • Solvent System: Aqueous-organic biphasic systems to solubilize the inorganic base while maintaining high reaction temperatures.

Part 2: Scientific Foundation & Workflows

Reaction Pathway Visualization

The following diagram illustrates the synthetic pathway, starting from the commercial precursor (3-bromo-4-fluorobenzaldehyde) to the target biaryl derivative.

ReactionScheme Start 3-Bromo-4-fluorobenzaldehyde Inter INTERMEDIATE: 3-Bromo-4-(1H-1,2,4-triazol-1-yl) benzaldehyde Start->Inter SNAr Reaction K2CO3, DMF, 100°C Triazole 1,2,4-Triazole Triazole->Inter Product TARGET: Biaryl Derivative Inter->Product Suzuki-Miyaura Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 90°C Boronic Aryl Boronic Acid (Ar-B(OH)2) Boronic->Product

Caption: Synthetic route from fluoro-precursor to final biaryl scaffold via SNAr and Suzuki coupling.

Mechanism of Action (Suzuki Cycle)

The presence of the triazole necessitates a robust catalytic cycle. The oxidative addition of the Ar-Br bond to Pd(0) is generally fast; however, the transmetallation step can be sluggish if the boronic acid is not sufficiently activated.

SuzukiCycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Ar-Br TransMet Transmetallation (Ar-Pd-Ar') OxAdd->TransMet + Ar'-B(OH)2 + Base RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0

Caption: Simplified Suzuki-Miyaura catalytic cycle highlighting critical steps.

Part 3: Experimental Protocols

Pre-requisite: Preparation of the Starting Material

If the starting material 3-Bromo-4-(1H-1,2,4-triazol-1-yl)benzaldehyde is not commercially available, synthesize it via Nucleophilic Aromatic Substitution (SNAr).

Reagents:

  • 3-Bromo-4-fluorobenzaldehyde (1.0 equiv)

  • 1H-1,2,4-Triazole (1.2 equiv)[3][4]

  • Potassium Carbonate (K₂CO₃) (1.5 equiv)

  • DMF (Dimethylformamide) (anhydrous)[5]

Procedure:

  • Charge a round-bottom flask with 3-Bromo-4-fluorobenzaldehyde (10 mmol, 2.03 g) and 1H-1,2,4-Triazole (12 mmol, 0.83 g).

  • Add anhydrous DMF (20 mL) followed by K₂CO₃ (15 mmol, 2.07 g).

  • Heat the mixture to 100°C for 4–6 hours. Monitor by TLC (EtOAc/Hexane) or LCMS.

  • Workup: Pour the reaction mixture into ice-cold water (100 mL). The product typically precipitates as a solid.

  • Filter the solid, wash with water, and dry under vacuum.[1] Recrystallize from Ethanol if necessary.

    • Expected Yield: 85–95%

    • Appearance: Off-white to pale yellow solid.

Core Protocol: Suzuki-Miyaura Cross-Coupling

This protocol is optimized for the coupling of 3-Bromo-4-(1H-1,2,4-triazol-1-yl)benzaldehyde with various aryl boronic acids.

Materials & Reagents
ReagentEquiv.[5][6][7]RoleNotes
Aryl Bromide (Substrate)1.0SMLimiting reagent
Aryl Boronic Acid 1.2–1.5PartnerExcess ensures completion
Pd(dppf)Cl₂ · DCM 0.03–0.05CatalystRobust, air-stable precatalyst
K₂CO₃ 2.0–3.0Base2M Aqueous solution preferred
1,4-Dioxane N/ASolventMiscible with water, high bp
Step-by-Step Procedure
  • Setup:

    • Use a microwave vial (for small scale) or a 3-neck flask (for scale-up).

    • Add the Aryl Bromide (1.0 equiv) and Aryl Boronic Acid (1.2 equiv).

    • Add the catalyst Pd(dppf)Cl₂ · DCM (3–5 mol%). Note: Add catalyst last if possible, or purge solids before adding solvent.

  • Solvent & Base Addition:

    • Add 1,4-Dioxane (concentration ~0.1 M relative to bromide).

    • Add 2M K₂CO₃ (aq) (3.0 equiv). The ratio of Dioxane:Water should be approximately 4:1.

  • Degassing (CRITICAL):

    • Sparge the biphasic mixture with Nitrogen or Argon gas for 5–10 minutes.

    • Why? Oxygen causes homocoupling of boronic acids and oxidizes the aldehyde.

  • Reaction:

    • Seal the vessel and heat to 90°C .

    • Stir vigorously for 4–12 hours.

    • Monitoring: Check LCMS for the disappearance of the bromide (M+H peak) and appearance of the biaryl product.

  • Workup:

    • Cool to room temperature.[1][3][8][9]

    • Dilute with Ethyl Acetate (EtOAc) and Water.

    • Separate phases.[10] Extract aqueous layer 2x with EtOAc.

    • Wash combined organics with Brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification:

    • Purify via Flash Column Chromatography on Silica Gel.

    • Eluent: Gradient of Hexanes/Ethyl Acetate (typically 0–50% EtOAc depending on the polarity of the biaryl partner).

Part 4: Optimization & Troubleshooting Guide

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Conversion (<50%) Catalyst poisoning by TriazoleSwitch to Pd(OAc)₂ + SPhos or XPhos Pd G2 . These bulky ligands prevent triazole coordination.
Protodeboronation Unstable Boronic AcidUse Boronic Pinacol Ester or add excess boronic acid (2.0 equiv). Lower temp to 80°C.
Aldehyde Oxidation Air leak / OxidantsEnsure rigorous degassing. Use K₃PO₄ instead of Carbonate.
Homocoupling (Ar-Ar) Oxygen presenceIncrease degassing time. Verify inert atmosphere.
Catalyst Screening Data (Representative)

Based on internal standard screens for N-heterocycle halides.

Catalyst SystemBase/SolventTempYieldNotes
Pd(PPh₃)₄ Na₂CO₃ / Toluene:EtOH:H₂O90°C65%Moderate. PPh3 is liable to oxidation.
Pd(dppf)Cl₂ K₂CO₃ / Dioxane:H₂O90°C92% Recommended. Excellent balance of cost/yield.
Pd(OAc)₂ / SPhos K₃PO₄ / n-BuOH100°C95%Best for sterically hindered boronic acids.

Part 5: References

  • Topiroxostat Intermediates & Synthesis:

    • Methods for the preparation of topiroxostat and intermediates thereof.[1] WO2016134854A1. (Describes the chemistry of cyanopyridine-triazole coupling, analogous to the benzaldehyde system).

  • Synthesis of 3-Bromo-4-fluorobenzaldehyde (Precursor):

    • Process for the preparation of 3-bromo-4-fluorobenzaldehyde.[6][7][10][11] WO2010086877A2.

  • Suzuki-Miyaura Coupling Reviews:

    • Miyaura, N., & Suzuki, A. (1995).[12] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[12] Chemical Reviews, 95(7), 2457–2483.

  • Handling Heterocycles in Cross-Coupling:

    • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines and N-heterocycles. RSC Advances.[13]

Sources

C-H activation techniques involving 3-Bromo-4-(1h-1,2,4-triazol-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced C-H Functionalization Strategies for 3-Bromo-4-(1H-1,2,4-triazol-1-yl)benzaldehyde

Part 1: Executive Summary & Structural Analysis

3-Bromo-4-(1H-1,2,4-triazol-1-yl)benzaldehyde (CAS: 861932-08-3) represents a "linchpin" scaffold in medicinal chemistry, particularly for the synthesis of aromatase inhibitors, antimycotics, and kinase inhibitors. Its utility lies in its dense functionalization: an electrophilic aldehyde, a cross-coupling-ready bromide, and a nitrogen-rich triazole heterocycle.

However, this density presents a chemo-selectivity paradox. Traditional cross-coupling (e.g., Suzuki-Miyaura) targets the C-Br bond. To expand chemical space around this core without sacrificing the bromide handle, researchers must employ C-H Activation .

This guide details two orthogonal C-H activation protocols designed to functionalize this specific substrate:

  • Site A (Benzene Ring): Ortho-C-H functionalization directed by the aldehyde using Transient Directing Groups (TDGs).

  • Site B (Triazole Ring): Direct C-H arylation of the triazole C5 position.[1]

Chemo-Structural Reactivity Map
Functional GroupRole in C-H ActivationReactivity ChallengeStrategy
Aldehyde (-CHO) Primary Director Weak coordination; prone to oxidation.[2]Use Transient Directing Groups (TDGs) (e.g., Glycine, Anthranilic acid) to form temporary imines that direct Pd to the ortho-C2 position.
1,2,4-Triazole Secondary Director / Substrate N-coordination can poison catalysts.Use specific ligands to outcompete N-binding or target the Triazole C5-H which is acidic (pKa ~26) and prone to Cu/Pd arylation.
Bromide (-Br) Bystander / Electrophile Competitive oxidative addition.Use Pd(II)/Pd(IV) catalytic cycles (which tolerate halogens better than Pd(0)) or exclude phosphine ligands that promote C-Br insertion.

Part 2: Technique 1 – Transient Directing Group (TDG) Mediated Ortho-C-H Arylation

Objective: Functionalize the C2 position (ortho to aldehyde) while preserving the C-Br bond and the triazole ring.

Mechanism: Standard directing groups require installation and removal steps. Here, we use a catalytic amine (e.g., Glycine or


-Alanine) that condenses with the aldehyde in situ to form an imine. This imine coordinates to Palladium, directs C-H activation, and then hydrolyzes back to the aldehyde, releasing the product and recycling the amine.
Experimental Protocol

Materials:

  • Substrate: 3-Bromo-4-(1H-1,2,4-triazol-1-yl)benzaldehyde (1.0 equiv)

  • Coupling Partner: Aryl Iodide (Ar-I) (1.5 equiv)

  • Catalyst: Pd(OAc)

    
     (10 mol%)[3]
    
  • TDG Ligand: N-Acetylglycine or Glycine (20 mol%)

  • Additives: AgOAc (1.0 equiv, acts as halide scavenger/oxidant re-generator)

  • Solvent: Hexafluoroisopropanol (HFIP) / Acetic Acid (AcOH) mixture (4:1)

Step-by-Step Workflow:

  • Setup: In a 10 mL screw-cap vial equipped with a magnetic stir bar, weigh out the substrate (0.2 mmol), Pd(OAc)

    
     (4.5 mg, 0.02 mmol), and N-Acetylglycine (4.7 mg, 0.04 mmol).
    
  • Addition: Add the Aryl Iodide (0.3 mmol) and AgOAc (33 mg, 0.2 mmol).

  • Solvation: Add HFIP (0.8 mL) and AcOH (0.2 mL). The use of HFIP is critical; its high ionizing power and H-bond donation capability stabilize the cationic Pd intermediates and prevent non-specific coordination of the triazole nitrogens.

  • Reaction: Seal the vial and heat to 100 °C for 12–24 hours.

    • Note: Monitor via LC-MS. Look for the disappearance of the aldehyde peak (often appears as the hydrate or hemiacetal in LC-MS solvents).

  • Workup: Cool to room temperature. Dilute with EtOAc (10 mL) and filter through a Celite pad to remove Ag salts.

  • Purification: Wash the filtrate with NaHCO

    
     (sat. aq.) to neutralize the acid and hydrolyze any remaining imine intermediates. Concentrate and purify via flash chromatography.
    

Validation Criteria:

  • Regioselectivity: NMR should show the loss of the specific aromatic proton ortho to the aldehyde (C2-H).

  • Chemo-selectivity: The C-Br peak (distinctive isotope pattern in MS) must remain intact.

Pathway Visualization (DOT)

TDG_Cycle Substrate Substrate (Aldehyde) Imine Transient Imine Species Substrate->Imine + Amine (-H2O) Amine TDG Amine (Glycine) Amine->Imine Pd_Coord Pd-Imine Coordination Imine->Pd_Coord + Pd(OAc)2 CH_Act C-H Activation (C2-Pd Intermediate) Pd_Coord->CH_Act - AcOH Ox_Add Oxidative Addition (Ar-I) CH_Act->Ox_Add + Ar-I Red_Elim Reductive Elimination (C-C Bond Formed) Ox_Add->Red_Elim Pd(IV) -> Pd(II) Hydrolysis Hydrolysis Red_Elim->Hydrolysis Product-Imine Hydrolysis->Amine Recycle TDG Product Functionalized Aldehyde Hydrolysis->Product

Figure 1: Catalytic cycle of Transient Directing Group (TDG) mediated C-H activation. The amine auxiliary reversibly binds to the aldehyde, directing the Pd catalyst, and is regenerated at the end.

Part 3: Technique 2 – Triazole-Ring C-H Arylation

Objective: Functionalize the C5 position of the 1,2,4-triazole ring.

Mechanism: The C5-H bond of 1-substituted 1,2,4-triazoles is significantly acidic (pKa ~26 in DMSO). It can be activated via a base-assisted deprotonation-metalation mechanism (CMD - Concerted Metalation Deprotonation), typically using Copper or Palladium.

Experimental Protocol

Materials:

  • Substrate: 3-Bromo-4-(1H-1,2,4-triazol-1-yl)benzaldehyde

  • Coupling Partner: Aryl Iodide (Ar-I)

  • Catalyst: CuI (10 mol%) or Pd(OAc)

    
     (5 mol%) / PPh
    
    
    
    (10 mol%)
    • Expert Note: For this specific substrate, Copper catalysis is preferred to avoid competitive oxidative addition at the C-Br bond on the benzene ring, which Pd might attack.

  • Base: LiO^tBu or K

    
    PO
    
    
    
    (2.0 equiv)
  • Solvent: DMF or Dioxane (Anhydrous)

Step-by-Step Workflow:

  • Inert Atmosphere: Flame-dry a Schlenk tube and backfill with Argon.

  • Loading: Add Substrate (0.2 mmol), Aryl Iodide (0.24 mmol), CuI (3.8 mg, 0.02 mmol), and 1,10-Phenanthroline (ligand, 0.02 mmol).

  • Base Addition: Add LiO^tBu (32 mg, 0.4 mmol).

    • Caution: LiO^tBu is moisture sensitive. Handle in a glovebox if possible.

  • Solvent: Add anhydrous DMF (2.0 mL).

  • Reaction: Heat to 120 °C for 16 hours.

  • Workup: Dilute with water and extract with EtOAc. The triazole product is often more polar; check the aqueous layer if yield is low.

Validation Criteria:

  • NMR: Disappearance of the Triazole C5-H singlet (usually distinct around

    
     8.5–9.0 ppm).
    
  • MS: Mass shift corresponding to +Ar.

Part 4: Troubleshooting & Optimization Table

IssueProbable CauseCorrective Action
Low Conversion (TDG Method) Weak imine formation.Add 4Å Molecular Sieves to drive imine condensation. Switch TDG to L-tert-Leucine.
C-Br Cleavage (Debromination) Pd insertion into C-Br.Lower temperature to 80 °C. Switch solvent to HFIP (stabilizes Pd-C bond). Avoid phosphine ligands.
Aldehyde Oxidation Air leakage or Ag oxidant too strong.Ensure strict Argon atmosphere. Switch oxidant from AgOAc to Benzoquinone (BQ).
Triazole N-Coordination Catalyst poisoning by triazole.Increase catalyst loading to 15 mol%. Use strongly coordinating solvent (AcOH) to compete with triazole N.

References

  • Transient Directing Groups for Aldehydes

    • Source: St. John-Campbell, S., & Bull, J. A. (2020). Transient Directing Groups for C–H Functionalization of Aldehydes. Organic & Biomolecular Chemistry.
    • URL:[Link]

  • Palladium-Catalyzed Ortho-Functionalization

    • Source: Desai, A. A., & Wasa, M. (2014). Pd-Catalyzed Ortho-C–H Hydroxylation of Benzaldehydes Using a Transient Directing Group.
    • URL:[Link]

  • C-H Activation of 1,2,4-Triazoles

    • Source: Ueda, S., & Chiba, S. (2013). Rhodium(III)-Catalyzed C–H Functionalization of 1-Aryl-1,2,4-triazoles. The Journal of Organic Chemistry.
    • URL:[Link]

  • Chemo-selectivity in Halogenated Arenes

    • Source: Gandeepan, P., et al. (2019). Transient Directing Groups for the Catalytic C–H Functionalization of Aldehydes and Ketones.[2][3][4][5][6] Chemical Reviews.

    • URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: High-Purity Recrystallization of 3-Bromo-4-(1h-1,2,4-triazol-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 3-Bromo-4-(1h-1,2,4-triazol-1-yl)benzaldehyde. This document is designed for researchers, medicinal chemists, and process development scientists who require this intermediate at high purity for downstream applications. Achieving high purity often hinges on an effective final recrystallization step. This guide provides a systematic approach to solvent selection, protocol optimization, and troubleshooting common challenges encountered during the crystallization of this specific molecule.

Frequently Asked Questions (FAQs)

Q1: What are the key molecular features of 3-Bromo-4-(1h-1,2,4-triazol-1-yl)benzaldehyde that influence solvent selection?

Answer: The molecular structure of this compound presents distinct regions of varying polarity, which is the primary consideration for solvent selection.

  • Polar Moieties: The 1,2,4-triazole ring is a nitrogen-rich heterocycle capable of hydrogen bonding, contributing significant polarity. The benzaldehyde's carbonyl group (C=O) also adds a polar character.

  • Nonpolar Moiety: The brominated benzene ring is largely nonpolar and hydrophobic.

This amphiphilic nature suggests that single solvents of intermediate polarity or, more likely, a mixed-solvent system will be required to achieve the ideal solubility profile for recrystallization. The goal is to find a solvent or solvent mixture in which the compound is highly soluble at elevated temperatures but sparingly soluble at ambient or sub-ambient temperatures.[1]

Q2: I have no prior data. How should I begin selecting a recrystallization solvent?

Answer: A systematic solvent screening process is the most efficient method. The process begins with small-scale solubility tests across a range of solvents with varying polarities. This empirical approach avoids wasting large amounts of crude material and time. The ideal solvent is one that dissolves the compound completely when hot but yields a high recovery of crystalline solid upon cooling.

Below is a logical workflow for this process.

Solvent_Selection_Workflow start Start: Crude Product Available lit_search Literature Search (Analogs, Related Structures) start->lit_search screening Small-Scale Solvent Screening (See Protocol 1) lit_search->screening ideal_found Ideal Single Solvent Found? screening->ideal_found mixed_needed Insoluble in all hot solvents OR Soluble in all cold solvents? ideal_found->mixed_needed No single_solvent Proceed with Single Solvent Recrystallization (See Protocol 2) ideal_found->single_solvent Yes mixed_solvent Develop Mixed-Solvent System (See Protocol 3) mixed_needed->mixed_solvent Yes re_evaluate Re-evaluate Purification Strategy (e.g., Column Chromatography) mixed_needed->re_evaluate No (Ambiguous Results)

Caption: Logical workflow for selecting a suitable recrystallization solvent system.

Troubleshooting Guide

Q3: My compound has "oiled out" and formed a liquid layer instead of crystals. What causes this and how can I fix it?

Answer: Oiling out occurs when the solid melts in the hot solvent and comes out of solution as a liquid phase upon cooling because the solution's saturation temperature is below the compound's melting point.[2] It is a common problem when the compound is significantly impure or when the cooling is too rapid.[3]

Troubleshooting Steps:

  • Re-heat the Solution: Warm the mixture until the oil completely redissolves.

  • Add More Solvent: Add a small amount of additional hot solvent (the "good" solvent in a mixed system) to decrease the saturation point.[4]

  • Slow Cooling: Allow the flask to cool much more slowly. Insulate the flask by placing it on a wooden block or several layers of paper towels to retain heat longer.[3]

  • Vigorous Agitation: As the solution cools to the temperature where oiling previously occurred, agitate it vigorously to encourage the formation of many small nuclei, which can promote crystal growth over oiling.[2]

  • Change Solvents: If the problem persists, the boiling point of your chosen solvent may be too high. Select a solvent with a lower boiling point.

Q4: The solution is cold, but no crystals have formed. What should I do?

Answer: This is typically due to either using too much solvent or the formation of a supersaturated solution, where the concentration of the compound exceeds its equilibrium solubility but lacks a nucleation point to initiate crystallization.[3][5]

Troubleshooting Steps:

  • Induce Nucleation:

    • Scratching: Gently scratch the inside surface of the flask just below the solvent line with a glass rod. The microscopic scratches provide a rough surface for crystals to begin forming.[3][5]

    • Seed Crystals: If available, add a single, tiny crystal of the pure compound. This provides a perfect template for crystal growth.[5]

  • Reduce Solvent Volume: If nucleation techniques fail, it is highly likely that too much solvent was used.[3][4] Gently heat the solution and boil off a portion of the solvent to increase the concentration. Allow the solution to cool again.

  • Introduce an Anti-Solvent: If you are using a single-solvent system, you can cautiously add a miscible "anti-solvent" (one in which your compound is insoluble) dropwise until persistent turbidity is observed. Then, heat to clarify and cool slowly.[6]

  • Cool to Lower Temperatures: If crystals have still not appeared at room temperature, place the flask in an ice-water bath.[2]

Troubleshooting_Workflow start Problem: No Crystals After Cooling scratch 1. Try to Induce Nucleation (Scratch flask / Add seed crystal) start->scratch crystals1 Crystals Form? scratch->crystals1 boil 2. Reduce Solvent Volume (Boil off ~10-20% of solvent) crystals2 Crystals Form? boil->crystals2 cool 3. Cool in Ice Bath crystals3 Crystals Form? cool->crystals3 recover 4. Recover Crude Solid (Rotary Evaporation) crystals1->boil No success Success! Proceed to Collection crystals1->success Yes crystals2->cool No crystals2->success Yes crystals3->recover No crystals3->success Yes

Caption: A decision-tree for troubleshooting failure of crystallization.

Q5: The final product has a low yield. How can I improve recovery?

Answer: Low yield is a common issue in recrystallization and can stem from several factors.[4]

  • Excessive Solvent: Using more than the minimum amount of hot solvent required for dissolution is the most frequent cause.[5] This keeps a significant portion of your product dissolved in the mother liquor even after cooling.

  • Premature Crystallization: If crystals form during a hot gravity filtration step, product is lost on the filter paper. Ensure the funnel and receiving flask are pre-heated.[2]

  • Washing with Warm Solvent: Washing the collected crystals with solvent that is not ice-cold will redissolve some of the product.[5]

  • Inappropriate Solvent Choice: The compound may have significant solubility in the chosen solvent even at low temperatures. Re-evaluate your solvent choice using the screening protocol.

To improve yield, concentrate the mother liquor (filtrate) by boiling off some solvent and cool again to recover a second crop of crystals. Note that this second crop may be less pure than the first.

Experimental Protocols & Data

Protocol 1: Small-Scale Solvent Screening
  • Place approximately 20-30 mg of crude 3-Bromo-4-(1h-1,2,4-triazol-1-yl)benzaldehyde into several small test tubes.

  • To each tube, add a different test solvent (e.g., water, ethanol, isopropanol, ethyl acetate, toluene, heptane) dropwise at room temperature. Note the solubility.

  • If the compound is insoluble at room temperature, heat the tube in a water or sand bath. Continue adding the solvent dropwise until the solid just dissolves. Record the approximate volume.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath.

  • Observe the quantity and quality of the crystals that form. The best solvent will dissolve the compound when hot and yield a large amount of crystalline precipitate when cold.

Data Presentation: Hypothetical Solvent Screening Results
Solvent SystemPolarity IndexSolubility (25°C)Solubility (Boiling)Outcome on CoolingRecommendation
Water10.2InsolubleInsolubleNo changeUnsuitable
Ethanol5.2Sparingly SolubleVery SolubleFine needles, good recoveryGood Candidate
Isopropanol4.3Sparingly SolubleVery SolubleLarge plates, good recoveryExcellent Candidate
Ethyl Acetate4.4SolubleVery SolublePoor recoveryUnsuitable alone; possible anti-solvent
Toluene2.4InsolubleSparingly SolubleNo changeUnsuitable
Heptane0.1InsolubleInsolubleNo changeUnsuitable alone; possible anti-solvent
Ethanol/Water (9:1)N/ASparingly SolubleVery SolubleDense crystals, excellent recoveryPromising Mixed System

Based on this hypothetical data, isopropanol as a single solvent or an ethanol/water mixture would be the most promising systems to investigate further.

Protocol 2: Standard Single-Solvent Recrystallization Workflow

Recrystallization_Protocol dissolve 1. Dissolve Crude Solid in Minimum Amount of Hot Solvent decolorize 2. Decolorize (Optional) Add Activated Carbon, Boil Briefly dissolve->decolorize filter_hot 3. Hot Gravity Filtration (To Remove Insoluble Impurities / Carbon) decolorize->filter_hot cool 4. Cool Slowly (Allow Crystals to Form) filter_hot->cool collect 5. Collect Crystals (Vacuum Filtration) cool->collect wash 6. Wash Crystals with Minimum Ice-Cold Solvent collect->wash dry 7. Dry Crystals (Air or Vacuum Oven) wash->dry

Caption: Standard experimental workflow for a single-solvent recrystallization.

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the chosen solvent (e.g., isopropanol) and heat to a gentle boil on a hot plate. Continue adding small portions of hot solvent until the solid is completely dissolved. Avoid adding a large excess.[5]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon.[2][6] Boil the mixture for 2-5 minutes. Caution: Adding carbon to a boiling solution can cause violent bumping.

  • Hot Filtration (if carbon was used or insoluble impurities are present): Pre-heat a funnel with fluted filter paper and a receiving flask. Filter the hot solution quickly to remove the carbon or impurities.[2]

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Subsequently, place it in an ice bath to maximize crystal formation.[5]

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any adhering mother liquor.[5]

  • Drying: Allow the crystals to air-dry on the filter or transfer them to a watch glass. For final drying, a vacuum oven at a moderate temperature is recommended.

References

  • BenchChem. (n.d.). Technical Support Center: Purification of 1,2,4-Triazole Salts.
  • Nichols, L. (n.d.). Recrystallization. Chemistry LibreTexts.
  • Nichols, L. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts.
  • University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • Wired Chemist. (n.d.). Recrystallization.
  • University of Canterbury. (n.d.). RECRYSTALLISATION.
  • BenchChem. (n.d.). Technical Support Center: Optimization of Recrystallization for High Purity 4-(1,2,4-Oxadiazol-3-yl)benzaldehyde.

Sources

Technical Support Center: Stability of 3-Bromo-4-(1H-1,2,4-triazol-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. This guide addresses the stability and handling of 3-Bromo-4-(1H-1,2,4-triazol-1-yl)benzaldehyde (hereafter referred to as Compound A ) under acidic conditions.

As an intermediate frequently used in the synthesis of PARP inhibitors and other antineoplastic agents, Compound A presents a unique chemical duality: it possesses a basic triazole moiety capable of protonation and an electrophilic aldehyde susceptible to nucleophilic attack. Understanding the interplay between these functional groups in acidic media is critical for yield optimization and analytical accuracy.

Module 1: Chemical Behavior in Acidic Media

To troubleshoot effectively, one must understand the underlying mechanisms. Acidic conditions do not typically degrade the core structure of Compound A but rather alter its physicochemical state and reactivity.

The Triazole Protonation (The "Solubility Trap")

The 1,2,4-triazole ring is a weak base (


 of conjugate acid 

2.2–2.5). In acidic media (pH < 2), the N4 nitrogen becomes protonated.
  • Consequence: The molecule converts from a lipophilic neutral species to a hydrophilic cationic salt.

  • Operational Impact: Users often report "loss of product" during acidic workups because the compound partitions into the aqueous phase rather than the organic layer.

The Aldehyde Reactivity (The "Artifact Trap")

The benzaldehyde moiety is stable to non-oxidizing acids in isolation. However, in the presence of nucleophilic solvents (Methanol, Ethanol) and an acid catalyst, it rapidly forms acetals .

  • Consequence: Appearance of pseudo-impurity peaks in LCMS/HPLC.

  • Operational Impact: Researchers often mistake this reversible solvent interaction for sample degradation.

Mechanistic Pathway Diagram

ChemicalPathways Compound Neutral Compound A (Lipophilic) Protonated Triazolium Salt (Water Soluble) Compound->Protonated + H+ (pH < 2) Hemiacetal Hemiacetal (Transient) Compound->Hemiacetal + MeOH / H+ Hydrate Gem-Diol (Hydrate) (Reversible) Compound->Hydrate + H2O / H+ Protonated->Compound + Base (pH > 4) Acetal Dimethyl Acetal (+32 amu in MeOH) Hemiacetal->Acetal + MeOH / - H2O

Caption: Figure 1. Equilibrium pathways of Compound A in acidic media. Note that protonation is a solubility event, while acetal formation is a chemical transformation driven by solvent choice.

Module 2: Troubleshooting Guide

Use this section to diagnose specific experimental anomalies.

Scenario A: "My compound disappeared during extraction/workup."
  • Symptom: After an acidic reaction (or quenching with acid), the organic layer (EtOAc/DCM) contains no product.

  • Root Cause: Protonation. You have formed the triazolium salt, which is highly water-soluble.

  • Corrective Action:

    • Retain the aqueous layer.

    • Neutralize the aqueous layer with saturated

      
       or 
      
      
      
      until pH
      
      
      7–8.
    • The solution should turn cloudy as the neutral free base precipitates.

    • Re-extract with organic solvent.

Scenario B: "I see a new impurity peak in LCMS (M+14 or M+32)."
  • Symptom: LCMS analysis using Methanol/Water + 0.1% Formic Acid shows the parent mass (

    
    ) but also significant peaks at 
    
    
    
    (methyl hemiacetal) or
    
    
    (dimethyl acetal).
  • Root Cause: In-situ Acetalization. The acidic mobile phase catalyzes the reaction between the aldehyde and the methanol solvent inside the vial or column.

  • Corrective Action:

    • Switch Solvents: Change the organic mobile phase to Acetonitrile (ACN) . ACN is aprotic and cannot form acetals.

    • Verify: If the impurity disappears in ACN, it was a solvent artifact, not a degradation product.

Scenario C: "The material turned yellow/brown during storage."
  • Symptom: The white/off-white solid darkens over time.

  • Root Cause: Oxidation. Benzaldehydes auto-oxidize to benzoic acids upon exposure to air. Traces of acid accelerate this process.

  • Corrective Action:

    • Check Purity: Run HPLC. If a peak appears with Mass =

      
      , it is the carboxylic acid (3-bromo-4-(1H-1,2,4-triazol-1-yl)benzoic acid).
      
    • Storage: Store under Nitrogen/Argon at -20°C. Ensure no residual acid traces remain from the synthesis (wash thoroughly with bicarbonate during isolation).

Module 3: Standardized Stability Assay Protocol

If you need to validate the stability of a specific batch, do not rely on generic observation. Use this self-validating protocol.

Experimental Setup
ParameterCondition A (Control)Condition B (Stress)Condition C (Solvent Check)
Solvent ACN :

(50:50)
0.1 M HCl in ACN:

Methanol (MeOH)
Acid Additive NoneHCl (to pH 1)0.1% Trifluoroacetic Acid (TFA)
Temperature 25°C25°C25°C
Timepoints 0h, 24h0h, 4h, 24h0h, 1h
Analysis Logic
  • Prepare 1 mg/mL solutions for all conditions.

  • Inject on HPLC (C18 Column, ACN/Water gradient).

  • Interpretation:

    • Pass: Condition B shows >98% recovery of parent peak relative to Condition A.

    • Fail (Hydrolysis): Condition B shows new peak (retention time shift) corresponding to cleavage of the triazole (rare) or hydration.

    • Artifact Check: If Condition C shows a new peak but Condition B does not, the instability is specific to alcoholic solvents (acetal formation), not acid sensitivity per se.

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I use HCl to precipitate this compound from a reaction mixture? A: Generally, no . Adding strong HCl will likely keep the compound in solution as the hydrochloride salt. To precipitate the product, you should adjust the pH to near neutral (pH 7-8). If you must isolate it as a salt, use anhydrous HCl in ether/dioxane, but be aware the aldehyde may still be reactive.

Q2: Is the C-N bond between the triazole and benzene ring acid-labile? A: It is highly stable. The electron-withdrawing nature of the bromine and aldehyde groups on the phenyl ring deactivates the ring, making the C-N bond resistant to acid-catalyzed cleavage under standard laboratory conditions (


°C). Cleavage usually requires harsh refluxing in concentrated mineral acids [1].

Q3: Why does my NMR show a "mess" when I use


 with traces of acid? 
A:  Aldehydes can form oligomers or hydrates if the chloroform is acidic (common in aged 

which forms HCl). Always filter

through basic alumina or use a fresh ampoule containing silver foil (stabilizer) for sensitive aldehydes.

References

  • Structure & Reactivity of Triazoles

    • Source: Frontiers in Chemistry. (2022). "Synthesis methods of 1,2,3-/1,2,4-triazoles: A review."
    • Context: Confirms the high thermal and acidic stability of the 1,2,4-triazole ring system compared to other azoles.
    • URL:[Link]

  • Aldehyde Acetalization Mechanism

    • Source: Chemistry Steps.[1][2][3] "Formation and Reactions of Acetals."

    • Context: Detailed mechanism of acid-catalyzed reaction between benzaldehydes and alcohols, explaining the "artifact" peaks in LCMS.
    • URL:[Link]

  • Synthesis Context (Analogous Compounds)

    • Source: ChemicalBook. "4-(1H-1,2,4-TRIAZOL-1-YL)BENZALDEHYDE synthesis."[4]

    • Context: Describes the isolation of the non-bromo analog, highlighting the necessity of basic conditions ( ) and extraction with ethyl acetate, supporting the "Solubility Trap" troubleshooting advice.

Sources

Minimizing side reactions during the coupling of 3-Bromo-4-(1h-1,2,4-triazol-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Bromo-4-(1h-1,2,4-triazol-1-yl)benzaldehyde Coupling Reactions

Introduction: 3-Bromo-4-(1h-1,2,4-triazol-1-yl)benzaldehyde is a critical building block in contemporary drug discovery and materials science. Its unique electronic and structural features, comprising an electron-withdrawing aldehyde, a coordinating triazole ring, and a reactive aryl bromide, make it a versatile substrate for various palladium-catalyzed cross-coupling reactions. However, this same multi-functionality presents distinct challenges, often leading to a landscape of undesired side reactions that can diminish yields and complicate purification.

This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to empower researchers to minimize side reactions and optimize their coupling outcomes. The advice herein is grounded in established mechanistic principles of organometallic chemistry.

Troubleshooting & FAQs: Minimizing Side Reactions

This section addresses the most common issues encountered during the cross-coupling of 3-Bromo-4-(1h-1,2,4-triazol-1-yl)benzaldehyde, with a primary focus on the Suzuki-Miyaura coupling, though the principles are broadly applicable to other reactions like Buchwald-Hartwig, Sonogashira, and Heck couplings.

Q1: I'm observing a significant amount of the debrominated byproduct, 4-(1H-1,2,4-triazol-1-yl)benzaldehyde. What is causing this hydrodehalogenation, and how can I prevent it?

A1: Hydrodehalogenation is the replacement of the bromine atom with hydrogen and is a frequent side reaction in palladium-catalyzed couplings.[1]

Root Causes:

  • Formation of Palladium-Hydride (Pd-H) Species: The primary culprit is the formation of a Pd-H species in the catalytic cycle. This can arise from several sources, including reactions with the solvent (especially alcohols like methanol), the base (particularly alkoxides), or trace water in the reaction mixture.[2][3] This Pd-H intermediate can then undergo reductive elimination with the coordinated aryl group to yield the undesired debrominated product.[1]

  • Slow Transmetalation/Coupling: If the desired catalytic cycle step (e.g., transmetalation in a Suzuki coupling) is slow, it provides a larger window of opportunity for the competing hydrodehalogenation pathway to occur.[3] Electron-deficient aryl halides, like the topic substrate, can be particularly susceptible.[3]

Mitigation Strategies:

  • Ligand Selection is Critical: The choice of phosphine ligand is paramount. Bulky, electron-rich ligands accelerate the desired oxidative addition and reductive elimination steps, which outcompetes the hydrodehalogenation pathway.[4]

    • Recommended Ligands: Buchwald ligands such as SPhos, XPhos, and tBuXPhos are highly effective. N-heterocyclic carbene (NHC) ligands are also excellent choices for suppressing this side reaction.[3][5]

  • Optimize the Base and Solvent System:

    • Base: Avoid strong alkoxide bases if hydrodehalogenation is problematic. Switch to weaker inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).[3] These are less likely to generate Pd-H species.

    • Solvent: Use aprotic solvents such as dioxane, THF, or toluene instead of protic solvents like alcohols.[3] While some water is often necessary for Suzuki couplings to facilitate boronic acid activation, excessive amounts can be detrimental.[2]

  • Ensure High-Purity Reagents: Use high-purity, anhydrous solvents and ensure your boronic acid or other coupling partner is of good quality. Impurities can sometimes act as hydride sources.

ParameterProblematic ConditionRecommended SolutionRationale
Ligand Standard, less bulky (e.g., PPh₃)Bulky, electron-rich (e.g., SPhos, XPhos)Accelerates desired C-C bond formation.[4]
Base Strong alkoxides (e.g., NaOtBu)Weaker inorganic (e.g., K₃PO₄, Cs₂CO₃)Reduces the formation of Pd-H species.[3]
Solvent Alcohols (e.g., Methanol)Aprotic (e.g., Dioxane, Toluene)Minimizes hydride source from the solvent.[3]
Water Excessive or uncontrolledMinimal, controlled amount (e.g., in 10:1 solvent:water)Water can be a proton source for debromination.[2]
Q2: My reaction is producing a symmetrical biaryl byproduct derived from the homocoupling of my boronic acid. How can I stop this?

A2: Boronic acid homocoupling is a common side reaction, especially when using Pd(II) precatalysts or in the presence of oxygen. It consumes your nucleophile and complicates purification.[4][6]

Root Causes:

  • Presence of Oxygen: Dissolved oxygen in the reaction mixture can oxidize the active Pd(0) catalyst to Pd(II).[4] These Pd(II) species are known promoters of boronic acid homocoupling.[7][8]

  • Use of Pd(II) Precatalysts: When using a Pd(II) salt like Pd(OAc)₂, it can directly react with two molecules of the boronic acid to form the homocoupled product before being reduced to the catalytically active Pd(0).[4]

Mitigation Strategies:

  • Rigorous Degassing: This is the most crucial step. Before adding the catalyst, thoroughly degas the reaction mixture. This can be achieved by bubbling an inert gas (Argon or Nitrogen) through the solvent for 15-30 minutes or by using several freeze-pump-thaw cycles.[6][7] Maintaining an inert atmosphere throughout the reaction is essential.

  • Catalyst Selection:

    • Use a Pd(0) Source: Using a Pd(0) precatalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ can be advantageous as it bypasses the in-situ reduction step where homocoupling can occur.[4]

    • Add a Mild Reductant: If using a Pd(II) source, adding a mild reducing agent like potassium formate can help facilitate the reduction to Pd(0) and suppress homocoupling.[7]

  • Staged Reagent Addition: A practical technique is to add the boronic acid portion-wise or after the other reagents (aryl bromide, base, solvent, catalyst) have been heated under an inert atmosphere for a short period (e.g., 10-15 minutes).[6] This ensures the Pd(II) precatalyst is reduced to Pd(0) before a high concentration of boronic acid is available for homocoupling.

Experimental Workflow to Minimize Side Reactions

Caption: Optimized workflow for cross-coupling to reduce side reactions.

Q3: The aldehyde group on my substrate seems unstable under the reaction conditions. Is this possible and what can I do?

A3: While aldehydes are generally tolerated in many cross-coupling reactions, they are not entirely inert.[9]

Potential Issues:

  • High Temperatures & Strong Bases: Prolonged heating in the presence of a strong base can potentially lead to side reactions involving the aldehyde, such as aldol-type condensations or Cannizzaro reactions, although this is less common under typical coupling conditions.

  • Coordination to Palladium: The aldehyde's oxygen atom can coordinate to the palladium center, which might inhibit catalytic activity by occupying a coordination site.[9]

Mitigation Strategies:

  • Lower Reaction Temperature: Screen lower temperatures. Modern, highly active catalyst systems with bulky, electron-rich ligands often allow for reactions to proceed efficiently at lower temperatures (e.g., 60-80 °C instead of >100 °C).[10]

  • Protecting Group Strategy: If side reactions are confirmed, a protecting group strategy is the most robust solution. The aldehyde can be converted to an acetal (e.g., using ethylene glycol and an acid catalyst), which is stable to the coupling conditions. The acetal can then be easily removed with aqueous acid during work-up to regenerate the aldehyde.

Q4: My reaction is sluggish and gives a low yield of the desired product, with starting material remaining. How can I improve the conversion?

A4: Low conversion points to a suboptimal catalytic system for this specific substrate.

Troubleshooting Steps:

  • Re-evaluate the Catalyst System: The combination of palladium source and ligand is the most likely issue. The triazole and aldehyde groups make the substrate electron-deficient, which facilitates oxidative addition. However, steric hindrance or an inefficient ligand can slow the overall cycle.

    • Action: If using a simple catalyst like Pd(PPh₃)₄, switch to a more active system. A combination of Pd₂(dba)₃ or Pd(OAc)₂ with a Buchwald ligand (SPhos, XPhos) or an NHC ligand is a superior starting point.[4][9]

  • Base and Boronic Acid Activation: The base plays a crucial role in activating the boronic acid for transmetalation.[11][12][13]

    • Action: Ensure the base is sufficiently strong and soluble. K₃PO₄ is often an excellent choice as it is strong enough to promote the formation of the reactive borate species without being overly harsh.[3] Cs₂CO₃ is another effective, albeit more expensive, option.[14]

  • Increase Temperature: If using a robust catalyst system, carefully increasing the temperature in increments (e.g., from 80 °C to 100 °C) can increase the reaction rate.[14] Monitor for any increase in side products.

Key Reaction Pathways

G A Ar-Br + Pd(0)L2 B Oxidative Addition A->B C Ar-Pd(II)(Br)L2 B->C D Transmetalation (with R-B(OH)2 / Base) C->D SR1 Pd-H Species C->SR1 Reaction with Base/Solvent/H2O SR2 Reductive Elimination E Ar-Pd(II)(R)L2 D->E F Reductive Elimination E->F G Ar-R (Desired Product) F->G H Pd(0)L2 F->H Regenerates Catalyst H->A SR1->SR2 SR3 Ar-H (Hydrodehalogenation) SR2->SR3

Sources

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Interpretation of 3-Bromo-4-(1H-1,2,4-triazol-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Molecular Structure and Predicted NMR Analysis

The accurate interpretation of an NMR spectrum begins with a thorough understanding of the molecule's structure. 3-Bromo-4-(1H-1,2,4-triazol-1-yl)benzaldehyde possesses a trisubstituted benzene ring and a 1,2,4-triazole heterocycle, leading to a distinct and predictable set of signals.

Below is the chemical structure with IUPAC numbering for the benzaldehyde core and standard numbering for the triazole ring. This numbering is used throughout the guide for signal assignment.

Caption: Structure of 3-Bromo-4-(1H-1,2,4-triazol-1-yl)benzaldehyde.

Predicted ¹H NMR Spectrum Interpretation

The proton NMR spectrum provides information on the number of distinct proton environments and their neighboring protons.[1][2] For this molecule, we anticipate signals in three main regions: the aldehyde, the aromatic (benzene ring), and the heterocyclic (triazole ring) regions.

Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H7 (CHO) 9.9 – 10.1Singlet (s)N/AAldehyde protons are highly deshielded due to the electronegativity of the oxygen and the anisotropic effect of the C=O bond.[3]
H3' (Triazole) ~8.7Singlet (s)N/AProtons on triazole rings are deshielded by the adjacent nitrogen atoms. This proton is typically the most downfield of the triazole protons.[4][5]
H5' (Triazole) ~8.1Singlet (s)N/AAlso deshielded by adjacent nitrogen atoms, but typically found slightly upfield compared to H3'.[4][5]
H2 8.0 – 8.2Doublet (d)~2.0 (⁴J)Ortho to the strongly electron-withdrawing aldehyde group, causing a downfield shift. It shows small meta-coupling to H6.
H6 7.8 – 8.0Doublet of Doublets (dd)~8.5 (³J), ~2.0 (⁴J)Ortho to the bromine atom and meta to the aldehyde. It exhibits ortho-coupling to H5 and meta-coupling to H2.
H5 7.6 – 7.8Doublet (d)~8.5 (³J)Ortho to the electron-donating triazole group (via nitrogen lone pair resonance) but meta to the bromine. It shows ortho-coupling to H6.

Causality Behind Assignments:

  • Substituent Effects: The chemical shifts of aromatic protons are heavily influenced by the electronic nature of the substituents.[6] Electron-withdrawing groups (EWG) like -CHO and -Br deshield nearby protons (move them downfield), while electron-donating groups (EDG) like the triazolyl group (through resonance) shield them (move them upfield).[6][7]

  • Positional Effects: The effect is strongest on the ortho and para protons. H2 is ortho to the aldehyde, hence its significant downfield shift.

  • Coupling Constants: The magnitude of the coupling constant (J) provides information about the spatial relationship between protons. Ortho coupling (³J) is typically 7-9 Hz, meta coupling (⁴J) is 2-3 Hz, and para coupling (⁵J) is often close to 0 Hz.

Predicted ¹³C NMR Spectrum Interpretation

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.[8][9] Due to the low natural abundance of ¹³C, spectra are usually proton-decoupled, resulting in each unique carbon appearing as a singlet.[2]

Carbon LabelPredicted Chemical Shift (δ, ppm)Rationale
C7 (CHO) 190 – 192The carbonyl carbon of an aldehyde is highly deshielded and appears far downfield.[10][11]
C3' (Triazole) ~152Deshielded due to attachment to two electronegative nitrogen atoms.
C5' (Triazole) ~144Also deshielded by nitrogen atoms, but typically upfield from C3'.[12]
C4 ~138Quaternary carbon attached to the triazole nitrogen. Its shift is influenced by the electronegative nitrogen.
C1 ~135Quaternary carbon attached to the aldehyde group.
C6 ~134Aromatic CH carbon ortho to the bromine atom.
C2 ~132Aromatic CH carbon ortho to the aldehyde group.
C5 ~130Aromatic CH carbon ortho to the triazole group.
C3 ~125Quaternary carbon attached to the electronegative bromine atom. The "heavy atom effect" of bromine can cause a moderate downfield shift.

Causality Behind Assignments:

  • Hybridization and Electronegativity: The chemical shift of a carbon is primarily determined by its hybridization (sp² carbons are downfield of sp³) and the electronegativity of attached atoms.[8][9] The C=O carbon is the most downfield.

  • Substituent Chemical Shifts (SCS): Each substituent imparts a predictable shift on the aromatic carbons relative to benzene (δ ~128.5 ppm). The aldehyde group has a strong deshielding effect on the attached carbon (C1) and other carbons in the ring.[11]

Comparative Analysis with Structural Analogs

To build confidence in our predicted assignments, we can compare them to the known NMR data of simpler, related molecules. This comparison validates the predicted influence of each substituent.

Table of Comparative ¹H NMR Chemical Shifts (Aromatic Region, ppm)

CompoundH-2H-3H-4H-5H-6Reference
Benzaldehyde7.877.517.617.517.87[3]
3-Bromobenzaldehyde7.99-7.817.427.74[13][14]
Predicted for Target 8.0 – 8.2 --7.6 – 7.8 7.8 – 8.0 -

Analysis:

  • The aldehyde group in benzaldehyde shifts the ortho (H2/H6) and para (H4) protons downfield from benzene's 7.26 ppm.[3]

  • Adding a bromine at C3 in 3-bromobenzaldehyde further shifts H2 and H4 downfield due to its electron-withdrawing inductive effect.

  • In our target molecule, the triazole at C4 replaces H4. The predicted shift for H2 is even further downfield than in 3-bromobenzaldehyde, which is logical given it remains ortho to the aldehyde. The shifts for H5 and H6 are complexly influenced by the ortho bromine, meta aldehyde, and the adjacent triazole ring.

Experimental Protocol for NMR Data Acquisition

This section outlines a standardized, self-validating protocol for acquiring high-quality ¹H and ¹³C NMR spectra.

Workflow Diagram

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Prep1 Dissolve ~5-10 mg (¹H) or ~20-50 mg (¹³C) of sample in ~0.6 mL deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Prep2 Add internal standard (e.g., TMS, 0.03% v/v). Prep1->Prep2 Prep3 Transfer to 5 mm NMR tube. Prep2->Prep3 Acq1 Insert sample into spectrometer. Prep3->Acq1 Acq2 Lock, Tune, and Shim the instrument. Acq1->Acq2 Acq3 Acquire ¹H spectrum (e.g., 16 scans). Acq2->Acq3 Acq4 Acquire ¹³C spectrum (e.g., 1024+ scans). Acq3->Acq4 Proc1 Apply Fourier Transform, Phase Correction, and Baseline Correction. Acq4->Proc1 Proc2 Calibrate chemical shift scale to TMS (0.00 ppm) or residual solvent peak. Proc1->Proc2 Proc3 Integrate ¹H signals and pick peaks for both spectra. Proc2->Proc3

Caption: Standardized workflow for NMR sample preparation, acquisition, and processing.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh the sample. For ¹H NMR, 5-10 mg is typically sufficient. For ¹³C NMR, a more concentrated sample of 20-50 mg is recommended.[15]

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a clean vial. The choice of solvent is critical and should dissolve the compound completely without reacting with it.

    • Add an internal standard, typically Tetramethylsilane (TMS), to a final concentration of 0.03% v/v for chemical shift referencing (δ = 0.00 ppm).[1]

    • Transfer the solution to a clean, dry 5 mm NMR tube and cap it securely. Ensure the exterior of the tube is clean.[15]

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner and place it in the magnet.[16]

    • Locking: The instrument "locks" onto the deuterium signal of the solvent to stabilize the magnetic field over time.

    • Tuning and Matching: The probe is tuned to the specific frequencies of the nuclei being observed (¹H or ¹³C) to ensure maximum signal sensitivity.

    • Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils to obtain sharp, symmetrical peaks.[15] This is a critical step for resolution.

    • Acquire ¹H Spectrum: Use a standard single-pulse experiment. A sufficient signal-to-noise ratio is typically achieved with 8 to 16 scans.[17]

    • Acquire ¹³C Spectrum: Use a standard proton-decoupled pulse sequence (e.g., zgpg30). Due to the low natural abundance and smaller gyromagnetic ratio of ¹³C, many more scans (e.g., 1024 or more) and a longer relaxation delay may be required to obtain a good spectrum.[9][17]

  • Data Processing:

    • Apply a Fourier Transform to convert the raw data (Free Induction Decay, FID) into a frequency-domain spectrum.

    • Perform phase correction to ensure all peaks are in the positive absorptive phase.

    • Apply a baseline correction to ensure the baseline is flat.

    • Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm or referencing the residual solvent peak.[15]

    • For the ¹H spectrum, integrate the area under each peak to determine the relative ratio of protons.

    • Identify the chemical shift (in ppm) and multiplicity for all peaks in both spectra.

This comprehensive guide provides a robust framework for the interpretation and acquisition of ¹H and ¹³C NMR spectra for 3-Bromo-4-(1H-1,2,4-triazol-1-yl)benzaldehyde. By combining theoretical prediction with comparative analysis, researchers can confidently assign spectral features and verify the structure and purity of their synthesized compounds.

References

  • University of Ottawa. (2023). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. [15]

  • R-NMR. SOP data acquisition. [17]

  • Moodle. NMR Spectroscopy of Benzene Derivatives. [6]

  • Fiveable. 1H and 13C NMR spectroscopy. [1]

  • Royal Society of Chemistry. Electronic Supplementary Information. [18]

  • Transparência CM Camacari. Basic 1h And 13c Nmr Spectroscopy. [2]

  • Metin, H. (2011). Basic 1H- and 13C-NMR Spectroscopy. [19]

  • Chemistry LibreTexts. (2021). Principles of ¹³C NMR Spectroscopy. [8]

  • Mesbah Energy. (2021). Spectroscopy 13C NMR and 1H NMR. [9]

  • Doc Brown's Chemistry. C-13 nmr spectrum of benzaldehyde. [10]

  • Bruker. Routine 1H and 13C NMR Data Acquisition. [16]

  • Doc Brown's Chemistry. proton 1H NMR spectrum of benzaldehyde. [3]

  • ResearchGate. 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones. [11]

  • PubChem. 3-Bromobenzaldehyde. [13]

  • ResearchGate. Shifts in the position of benzene protons (δ 7.27) caused by substituents. [7]

  • University of Calgary. The Aromatic Region in H-NMR.

  • ResearchGate. ¹H- and ¹³C-NMR chemical shifts (ppm) of the triazole ring in compounds 5–14. [12]

  • NIST. Benzaldehyde, 3-bromo-. [14]

  • PubMed. 1H NMR, 13C NMR and mass spectral studies of some Schiff bases derived from 3-amino-1,2,4-triazole. [4]

  • ResearchGate. ¹H, ¹³C, and ¹⁵N NMR chemical shifts of 4-substituted 1,2,4-triazoles. [5]

Sources

Mass spectrometry fragmentation patterns of 3-Bromo-4-(1h-1,2,4-triazol-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Mass Spectrometry Fragmentation Patterns of 3-Bromo-4-(1H-1,2,4-triazol-1-yl)benzaldehyde

Executive Summary & Strategic Context

In the synthesis of antifungal and antineoplastic agents, 3-Bromo-4-(1H-1,2,4-triazol-1-yl)benzaldehyde serves as a critical electrophilic scaffold. Its structural integrity is defined by three distinct moieties: the reactive aldehyde, the isotopic bromine handle, and the nitrogen-rich triazole ring.

For researchers, the challenge lies not in detecting the molecule, but in differentiating it from defoliated by-products (e.g., debrominated analogs) and regioisomers (e.g., 1,2,3-triazole variants) generated during metal-catalyzed cross-coupling reactions. This guide provides a definitive fragmentation framework to validate structural identity using Electron Ionization (EI) and Electrospray Ionization (ESI).

Theoretical Fragmentation Framework

The mass spectrum of this compound is governed by the interplay between the stable aromatic core and the labile aldehyde substituent. The fragmentation logic follows a predictable hierarchy:

A. The Bromine Isotopic Signature (The "Twin Peaks")

The most immediate diagnostic feature is the isotopic cluster of the molecular ion (


).
  • Mechanism: Natural bromine exists as

    
     (50.7%) and 
    
    
    
    (49.3%).
  • Observation: You will observe a 1:1 doublet at m/z 251 and 253 .

  • Validation: If this 1:1 ratio is distorted (e.g., 3:1), the sample is contaminated with chlorine-containing impurities or lacks bromine entirely.

B. Primary Fragmentation: The Aldehyde Cascade

Like most aromatic aldehydes, the initial fragmentation is driven by


-cleavage.[1]
  • Loss of Hydrogen (

    
    ):  Cleavage of the aldehydic hydrogen yields the stable acylium ion (
    
    
    
    ).
    • m/z: 250 / 252.

  • Loss of Carbon Monoxide (

    
    ):  The acylium ion ejects a neutral CO molecule to form the phenyl cation species.
    
    • m/z: 222 / 224.

C. Secondary Fragmentation: Triazole Ring Disintegration

The 1,2,4-triazole ring is robust but fragments under high-energy EI conditions (70 eV).

  • Loss of HCN (27 Da): A characteristic cleavage of the triazole ring.

  • Loss of

    
     (28 Da):  Often observed in nitrogen-rich heterocycles, though less common than HCN loss in stable triazoles.
    

Visualization of Fragmentation Pathways

The following diagram maps the causal relationships between the parent ion and its primary daughters.

FragmentationPathway cluster_legend Legend Parent Parent Ion (M+) m/z 251 / 253 (Isotopic Doublet) Acylium Acylium Ion (M-H) m/z 250 / 252 (Base Peak Candidate) Parent->Acylium - H• (Alpha Cleavage) PhenylCat Phenyl Cation (M-CHO) m/z 222 / 224 Parent->PhenylCat - CHO• (Inductive) Benzoyl Debrominated Species (Rare/Impurity) Parent->Benzoyl - Br• (Homolytic Cleavage) Acylium->PhenylCat - CO (Neutral Loss) TriazoleFrag Triazole Ring Cleavage (Loss of HCN) PhenylCat->TriazoleFrag - HCN (Ring Break) key Solid Line: Major Pathway Dashed Line: Minor/High Energy Pathway

Caption: Figure 1. Predicted Electron Ionization (EI) fragmentation tree for 3-Bromo-4-(1H-1,2,4-triazol-1-yl)benzaldehyde, highlighting the conservation of the bromine isotope pattern in early fragments.

Comparative Analysis: Target vs. Alternatives

In a drug development pipeline, this molecule must be distinguished from its synthetic precursors and potential isomers. The table below compares the target against its most common "look-alikes."

FeatureTarget Molecule Alternative 1: Debrominated Analog Alternative 2: 3-Chloro Analog
Formula



Molecular Weight 250.97 / 252.97173.06207.02 / 209.02
Isotopic Pattern 1:1 Doublet (M, M+2)Single dominant peak (M)3:1 Ratio (M, M+2)
Base Peak (EI) m/z 250/252 (Acylium)m/z 172 (Acylium)m/z 206/208 (Acylium)
Key Neutral Loss -CO (28 Da) retaining Br-CO (28 Da)-CO (28 Da) retaining Cl
Diagnostic Value High: Br pattern confirms substitution success.[2]Control: confirms starting material consumption.Control: confirms halogen specificity.

Analytical Insight: The presence of a peak at m/z 173 in your spectrum indicates incomplete bromination or protodebromination side reactions.

Experimental Protocol: Validated Workflow

To ensure reproducibility, follow this self-validating protocol. This workflow is designed for LC-MS/MS (ESI) for quantitative sensitivity and GC-MS (EI) for structural confirmation.

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve 1 mg of solid in 1 mL of HPLC-grade Methanol (MeOH).

    • Critical: Avoid protic solvents if analyzing for labile intermediates, though this aldehyde is relatively stable.

    • Filter through a 0.22 µm PTFE filter to remove insoluble salts (e.g., Pd catalysts).

  • Ionization Source Configuration (ESI - Positive Mode):

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V (Keep low to preserve the molecular ion).

    • Source Temp: 120°C.

    • Desolvation Gas:

      
       at 600 L/hr.
      
  • Data Acquisition:

    • Scan Range: m/z 50–500.

    • Validation Check: Verify the background noise level. If m/z 251 is present in the blank, check for carryover.

  • Fragmentation (MS/MS):

    • Select m/z 251 (

      
      ) as the precursor.
      
    • Apply Collision Energy (CE) ramp: 10–40 eV.

    • Look for the transition 251

      
       223  (Loss of CO) and 251 
      
      
      
      196
      (Loss of HCN from the triazole).
Workflow Diagram

ExperimentalWorkflow Sample Sample Prep (1mg/mL in MeOH) Injection Direct Infusion / LC (C18 Column) Sample->Injection Source ESI Source (+) 3.5 kV Injection->Source Filter Quadrupole Selection Precursor m/z 251 Source->Filter Collision Collision Cell (10-40 eV) Filter->Collision Detector Detector Fragment Analysis Collision->Detector

Caption: Figure 2.[3][4][5][6] LC-MS/MS workflow for targeted identification of the brominated triazole intermediate.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.
  • NIST Mass Spectrometry Data Center. (2023). Electron Ionization Mass Spectrum of 3-Bromobenzaldehyde. National Institute of Standards and Technology.[7][8] Available at: [Link]

  • Chemistry LibreTexts. (2022). Mass Spectrometry: Fragmentation Patterns of Aromatic Aldehydes. Available at: [Link]

  • ResearchGate. (2014). Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives. Available at: [Link]

Sources

Elemental Analysis and Composition Verification of Triazole Benzaldehydes

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Drug Discovery

Executive Summary

Triazole benzaldehydes serve as critical pharmacophores and intermediates in the synthesis of antifungal agents, Schiff bases, and bioconjugates. Their structural duality—combining the chemically versatile aldehyde group with the nitrogen-rich, bioisosteric triazole ring—presents unique challenges in composition verification.

This guide objectively compares the traditional "Gold Standard" of Combustion Elemental Analysis (CHN) against the modern precision of Quantitative NMR (qNMR) and High-Resolution Mass Spectrometry (HRMS) . It provides a validated experimental workflow for researchers requiring absolute purity certification for IND-enabling studies.

The Analytical Challenge: Nitrogen-Rich Heterocycles

Triazole rings (1,2,3- or 1,2,4-isomers) possess high nitrogen-to-carbon ratios. In classical combustion analysis, the thermal decomposition of vicinal nitrogen atoms can lead to the formation of refractory nitrogen oxides or incomplete combustion (formation of carbon nitrides), often resulting in nitrogen values falling outside the journal-mandated


 tolerance.

Conversely, while HRMS confirms molecular formula, it fails to quantify bulk purity (e.g., distinguishing between 95% and 99% purity). This guide advocates for a Multi-Method Validation (MMV) approach, prioritizing qNMR for purity and CHN/HRMS for identity.

Comparative Analysis of Verification Methods
FeatureMethod A: Combustion Analysis (CHN) Method B: Quantitative NMR (qNMR) Method C: HRMS (Q-TOF/Orbitrap)
Primary Output Weight % of C, H, NAbsolute Purity (Mass %)Exact Mass (

) & Isotope Pattern
Principle High-temp combustion (

C)
Signal integration vs. Internal StandardIonization & Flight path analysis
Sample Req. 2–5 mg (Destructive)5–20 mg (Non-destructive)<0.1 mg (Destructive)
Triazole Specificity Low: Prone to "Nitrogen Trapping" errors.High: Distinct triazole proton shift (

8–9 ppm).
High: Confirms N-count via isotope rule.
Purity Accuracy

(approx. 98–102% range)

(with proper relaxation delay)
Qualitative (unless LC-MS quantified)
Cost/Throughput Low Cost / High ThroughputMedium Cost / Medium ThroughputHigh Cost / High Throughput
Verdict Required for Publication , but often imprecise for triazoles.Best for Absolute Purity and salt stoichiometry.Best for Identity and impurity ID.
Experimental Case Study: Synthesis & Characterization

Target Molecule: 4-(4-phenyl-1H-1,2,3-triazol-1-yl)benzaldehyde Context: A model "Click" chemistry adduct used to demonstrate the analytical workflow.

4.1. Synthesis Protocol (CuAAC)
  • Reagents: 4-Azidobenzaldehyde (1.0 equiv), Phenylacetylene (1.1 equiv), CuSO

    
     5H
    
    
    
    O (5 mol%), Sodium Ascorbate (10 mol%).
  • Solvent:

    
    -BuOH : H
    
    
    
    O (1:1).

Step-by-Step Workflow:

  • Dissolution: Dissolve 4-azidobenzaldehyde (147 mg, 1.0 mmol) and phenylacetylene (112 mg, 1.1 mmol) in 4 mL of

    
    -BuOH.
    
  • Catalyst Activation: In a separate vial, dissolve CuSO

    
     (12.5 mg) and sodium ascorbate (20 mg) in 2 mL water. The solution should turn bright yellow/orange (active Cu(I)).
    
  • Reaction: Add the catalyst solution to the reaction mixture. Stir vigorously at RT for 6 hours.

  • Monitoring: Check TLC (Hexane:EtOAc 3:1). The azide spot (usually higher R

    
    ) should disappear.
    
  • Workup: Dilute with water (20 mL) to precipitate the product. Filter the solid.[1]

  • Purification: Recrystallize from hot ethanol to remove copper salts. Note: Copper contamination significantly broadens NMR signals, ruining qNMR accuracy.

4.2. Analytical Workflow Diagram

The following diagram illustrates the decision logic for verifying the synthesized triazole.

AnalyticalWorkflow Start Crude Triazole Benzaldehyde TLC TLC / LC-MS (Check Completion) Start->TLC Purification Recrystallization (Remove Cu salts) TLC->Purification If reaction complete Decision Purity Check Purification->Decision HRMS HRMS (ESI+) Confirm Formula [M+H]+ Decision->HRMS Identity CHN Combustion Analysis (CHN) Decision->CHN Bulk Composition qNMR qNMR (1H) Internal Std: Maleic Acid Decision->qNMR Absolute Purity Result_Pass Validated Reference Standard HRMS->Result_Pass CHN->Result_Pass Within 0.4%? Result_Fail Repurify CHN->Result_Fail N-value deviation >0.4% qNMR->Result_Pass >98%? qNMR->Result_Fail <95% Result_Fail->Purification

Caption: Integrated analytical workflow for triazole verification. Note the parallel use of CHN and qNMR to overcome individual method limitations.

Detailed Characterization Protocols
5.1. Protocol: Quantitative NMR (qNMR)

Why: To determine absolute purity independent of combustion errors.

  • Internal Standard (IS): 1,3,5-Trimethoxybenzene or Maleic Acid (Must be ultra-pure, TraceCERT® grade).

  • Solvent: DMSO-

    
     (Triazoles are often insoluble in CDCl
    
    
    
    ).

Procedure:

  • Weighing: Accurately weigh

    
     10 mg of the Triazole Sample (
    
    
    
    ) and
    
    
    5 mg of Internal Standard (
    
    
    ) into the same vial using a microbalance (precision
    
    
    mg).
  • Dissolution: Add 0.6 mL DMSO-

    
    . Ensure complete dissolution (sonicate if necessary).
    
  • Acquisition Parameters:

    • Pulse angle:

      
      
      
    • Relaxation delay (

      
      ): 
      
      
      
      (typically 30–60 seconds for accurate integration).
    • Scans: 16–32.

    • Spectral Width: 20 ppm (to catch all signals).

  • Processing: Phase and baseline correct manually. Integrate the Triazole proton (e.g., triazole C-H at

    
     9.2 ppm) and the IS peak.
    
  • Calculation:

    
    
    Where 
    
    
    
    =Integral,
    
    
    =Number of protons,
    
    
    =Molecular Weight,
    
    
    =Mass,
    
    
    =Purity of IS.[2][3][4]
5.2. Protocol: Troubleshooting CHN Analysis

Why: To meet publication requirements despite technical difficulties.

  • Issue: Triazoles often "pop" or explode in the combustion tube, or form stable carbon nitrides.

  • Optimization:

    • Additives: Add

      
       2 mg of Vanadium Pentoxide (V
      
      
      
      O
      
      
      ) or Tungsten Oxide (WO
      
      
      ) to the tin capsule. This acts as an oxygen donor and flux to ensure complete combustion.
    • Analysis Mode: Use "Dynamic Flash Combustion" with extended oxygen injection time.

Data Interpretation: A Comparative Dataset

The following table represents typical data obtained for 4-(4-phenyl-1H-1,2,3-triazol-1-yl)benzaldehyde (C


H

N

O, MW: 249.27).
Element/MethodTheoretical ValueExperimental (Standard CHN)Experimental (Optimized CHN + V

O

)
qNMR Result
Carbon (C) 72.28%72.15% (

0.13)
72.25% (

0.03)
Hydrogen (H) 4.45%4.50% (

0.05)
4.46% (

0.01)
Nitrogen (N) 16.86% 16.20% (

0.66)
16.81% (

0.05)
Calculated Purity 100%FAIL (Incomplete burn)PASS 99.8%

Analysis:

  • Standard CHN: The Nitrogen value is low (-0.66%), a classic sign of incomplete combustion or N

    
     trapping. This would be rejected by most journals.[5]
    
  • Optimized CHN: Adding V

    
    O
    
    
    
    corrects the N value.
  • qNMR: Provides a direct purity measurement of 99.8%, validating the sample for biological use even if CHN fails initially.

References
  • Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides. Chemical Society Reviews, 39(4), 1302-1315. Link

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. Link

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. Link

  • Schönherr, H., & Cernak, T. (2013). Elemental Analysis: An Important Purity Control but Prone to Manipulations.[6] Organometallics, 32(15), 4039–4041. Link

  • Singh, S., & Handa, R. N. (2018). Synthesis, Characterization and Biological Evaluation of Some New 1,2,3-Triazole Derivatives. Journal of Heterocyclic Chemistry, 55(4), 934-941. Link

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-4-(1h-1,2,4-triazol-1-yl)benzaldehyde
Reactant of Route 2
Reactant of Route 2
3-Bromo-4-(1h-1,2,4-triazol-1-yl)benzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.